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  • Product: 5-(4-Nitrophenyl)thiazol-2-amine
  • CAS: 40353-58-0

Core Science & Biosynthesis

Foundational

5-(4-Nitrophenyl)thiazol-2-amine mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 5-(4-Nitrophenyl)thiazol-2-amine For the Attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 5-(4-Nitrophenyl)thiazol-2-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action of 5-(4-Nitrophenyl)thiazol-2-amine. As a Senior Application Scientist, this document synthesizes current research on structurally similar compounds to propose a likely biological role for this molecule and to provide a framework for its experimental validation. The thiazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer and anti-inflammatory agents.[1][2][3] The presence of the 4-nitrophenyl group further suggests potential for specific molecular interactions that can drive its biological activity.[4]

Introduction to 5-(4-Nitrophenyl)thiazol-2-amine

5-(4-Nitrophenyl)thiazol-2-amine is a small molecule featuring a central thiazole ring, a versatile heterocyclic scaffold known for its diverse pharmacological activities.[1][2][3] The molecule is further functionalized with a 2-amino group and a 5-(4-nitrophenyl) substituent. While direct and extensive research on the specific mechanism of this compound is emerging, the well-documented bioactivities of related thiazole derivatives provide a strong basis for hypothesizing its primary molecular targets and signaling pathway interactions. This guide will focus on the most probable mechanism of action, drawing parallels from structurally analogous compounds and outlining the experimental methodologies required for its validation.

Hypothesized Primary Mechanism of Action: Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

A compelling body of evidence points towards the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) as a primary mechanism of action for thiazole-containing compounds.[5][6][7] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[5][6]

2.1. The Role of IDO1 in Immune Evasion and Disease

Under normal physiological conditions, IDO1 expression is low. However, in the context of cancer and chronic inflammation, its expression is significantly upregulated by pro-inflammatory cytokines.[5][6] This overexpression leads to the depletion of tryptophan in the local microenvironment and the accumulation of its catabolites, collectively known as kynurenines. This process has profound immunosuppressive effects, primarily through the inhibition of T-cell proliferation and the induction of T-cell apoptosis.[7] By creating an immunosuppressive milieu, cancer cells can evade immune surveillance and proliferate unchecked.[7][8] Therefore, the inhibition of IDO1 is a highly attractive therapeutic strategy for cancer immunotherapy and the treatment of inflammatory diseases.[5][6][7]

2.2. Proposed Interaction of 5-(4-Nitrophenyl)thiazol-2-amine with IDO1

Based on molecular docking studies of similar thiazole and triazole derivatives, it is hypothesized that the heterocyclic ring of 5-(4-Nitrophenyl)thiazol-2-amine can coordinate with the ferrous ion within the heme active site of the IDO1 enzyme.[5][6] This interaction would block the binding of tryptophan, thereby inhibiting the enzyme's catalytic activity.

Signaling Pathway: IDO1-Mediated Immune Suppression

IDO1_Pathway 5-(4-Nitrophenyl)thiazol-2-amine 5-(4-Nitrophenyl)thiazol-2-amine IDO1 IDO1 5-(4-Nitrophenyl)thiazol-2-amine->IDO1 Inhibits Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Tryptophan Tryptophan Tryptophan->IDO1 Substrate T-Cell Proliferation T-Cell Proliferation Kynurenine->T-Cell Proliferation Inhibits Immune Evasion Immune Evasion T-Cell Proliferation->Immune Evasion Prevents

Caption: Hypothesized inhibition of the IDO1 pathway by 5-(4-Nitrophenyl)thiazol-2-amine.

Secondary and Alternative Hypothesized Mechanisms of Action

While IDO1 inhibition is a strong candidate for the primary mechanism, the broad bioactivity of the thiazole scaffold suggests other potential targets.

3.1. Topoisomerase II Inhibition

Some pyranothiazole derivatives have been shown to exert their anticancer effects by inhibiting topoisomerase II, an enzyme critical for DNA replication and chromosome segregation.[9] These compounds are thought to intercalate with DNA, stabilizing the DNA-topoisomerase II complex and leading to double-strand breaks and ultimately, apoptosis.[9] The planar structure of 5-(4-Nitrophenyl)thiazol-2-amine could potentially allow for DNA intercalation.

3.2. General Cytotoxicity and Anti-proliferative Effects

Thiazole derivatives have demonstrated cytotoxic activity against a variety of cancer cell lines, including breast, liver, and colon cancer.[9][10][11] The introduction of a nitrophenyl group, in particular, has been shown to enhance cytotoxicity in some molecular scaffolds.[4] This suggests that 5-(4-Nitrophenyl)thiazol-2-amine may possess intrinsic anti-proliferative properties that could be independent of a specific enzyme target.

Experimental Protocols for Mechanism of Action Elucidation

To validate the hypothesized mechanisms of action for 5-(4-Nitrophenyl)thiazol-2-amine, a series of well-established in vitro assays are recommended.

4.1. IDO1 Inhibition Assay

This assay is designed to quantify the inhibitory effect of the compound on IDO1 enzyme activity.

  • Principle: The assay measures the conversion of tryptophan to N-formylkynurenine by recombinant human IDO1. The product is then converted to kynurenine, which can be detected spectrophotometrically.

  • Step-by-Step Protocol:

    • Prepare a reaction mixture containing recombinant human IDO1 enzyme in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).

    • Add varying concentrations of 5-(4-Nitrophenyl)thiazol-2-amine (and a known IDO1 inhibitor as a positive control) to the reaction mixture and incubate for a short period.

    • Initiate the enzymatic reaction by adding L-tryptophan.

    • Incubate the reaction at 37°C for a defined time (e.g., 60 minutes).

    • Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

    • Convert N-formylkynurenine to kynurenine by heating.

    • Develop a colored product by adding a reagent that reacts with kynurenine (e.g., Ehrlich's reagent).

    • Measure the absorbance at a specific wavelength (e.g., 480 nm) using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the IDO1 enzyme activity.

Experimental Workflow: IDO1 Inhibition Assay

IDO1_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant IDO1 - Compound dilutions - L-Tryptophan start->prepare_reagents incubate_enzyme Incubate IDO1 with Compound prepare_reagents->incubate_enzyme add_substrate Add L-Tryptophan to Initiate Reaction incubate_enzyme->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction stop_reaction Stop Reaction incubate_reaction->stop_reaction develop_color Develop Colorimetric Signal stop_reaction->develop_color measure_absorbance Measure Absorbance develop_color->measure_absorbance calculate_ic50 Calculate IC50 measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the IDO1 inhibitory activity.

4.2. In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the viability and proliferation of cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

  • Step-by-Step Protocol:

    • Seed cancer cells (e.g., HeLa, MCF-7, HepG-2) in a 96-well plate and allow them to adhere overnight.[9]

    • Treat the cells with various concentrations of 5-(4-Nitrophenyl)thiazol-2-amine for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance of the purple solution at a wavelength of approximately 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

4.3. Topoisomerase II DNA Relaxation Assay

This assay determines if the compound inhibits the catalytic activity of topoisomerase II.

  • Principle: Topoisomerase II relaxes supercoiled plasmid DNA. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

  • Step-by-Step Protocol:

    • Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase II enzyme, and reaction buffer.

    • Add varying concentrations of 5-(4-Nitrophenyl)thiazol-2-amine (and a known topoisomerase II inhibitor as a positive control).

    • Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).

    • Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant.

    • Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA.

    • Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

    • Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Data Presentation and Interpretation

The results from the proposed experiments should be tabulated for clear comparison and interpretation.

Table 1: Hypothesized In Vitro Activity Profile of 5-(4-Nitrophenyl)thiazol-2-amine

AssayCell Line/EnzymeEndpointExpected Result (Hypothetical)
IDO1 Inhibition AssayRecombinant Human IDO1IC50< 10 µM
MTT Cytotoxicity AssayHeLaIC5010-50 µM
MTT Cytotoxicity AssayMCF-7IC5010-50 µM
Topoisomerase II RelaxationHuman Topoisomerase IIIC50> 50 µM

Interpretation of Expected Results:

  • A low micromolar or nanomolar IC50 value in the IDO1 inhibition assay would strongly support this as a primary mechanism of action.

  • Moderate IC50 values in the cytotoxicity assays would indicate anti-proliferative effects, which could be a consequence of IDO1 inhibition or other off-target effects.

  • A high IC50 value in the topoisomerase II assay would suggest that this is not a primary target at physiologically relevant concentrations.

Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that 5-(4-Nitrophenyl)thiazol-2-amine is a promising candidate for an inhibitor of Indoleamine 2,3-dioxygenase 1. This mechanism holds significant therapeutic potential, particularly in the field of immuno-oncology. The proposed experimental workflows provide a clear path to validating this hypothesis and characterizing the compound's biological activity profile.

Future research should focus on:

  • In vivo efficacy studies: Evaluating the anti-tumor and anti-inflammatory effects of 5-(4-Nitrophenyl)thiazol-2-amine in relevant animal models.

  • Pharmacokinetic and pharmacodynamic studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of 5-(4-Nitrophenyl)thiazol-2-amine to optimize its potency and selectivity.

By systematically pursuing these lines of investigation, the full therapeutic potential of this promising thiazole derivative can be elucidated.

References

  • Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. (2025). Frontiers in Chemistry. [Link]

  • Discovery of Novel Imidazothiazole-Based Hydroxamic Acid Derivatives as Potent Indoleamine 2,3-Dioxygenase 1 and Histone Deacetylase 6 Dual Inhibitors. (2025). MDPI. [Link]

  • Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. (2025). PMC. [Link]

  • 4,5-Disubstituted 1,2,3-triazoles: Effective Inhibition of Indoleamine 2,3-Dioxygenase 1 Enzyme Regulates T cell Activity and Mitigates Tumor Growth. (n.d.). ResearchGate. [Link]

  • Inhibitors of the enzyme indoleamine 2,3-dioxygenase 130 and tryptophan... (n.d.). ResearchGate. [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (2017). Rasayan Journal of Chemistry. [Link]

  • In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. (2022). Cellular Therapy and Transplantation. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. [Link]

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (2025). PMC. [Link]

  • Carcinogenicity of 5-nitrofurans and related compounds with amino-heterocyclic substituents. (n.d.). PubMed. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2025). MDPI. [Link]

  • The suggested mechanism of action of the 2-amino-5-(4-nitrophenyl)-1, 3, 4-thiadiazole (ANTD) as a corrosion inhibitor. (n.d.). ResearchGate. [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole deriv
  • Design, Synthesis, Molecular Docking Studies and Anticancer Activity of 5-sustituted-3-((2-(4-nitrophenyl) Thiazol-4-yl) Imino)-. (2023). ResearchGate. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen. [Link]

Sources

Exploratory

Synthesis of 2-Amino-4-(p-nitrophenyl)thiazole via the Hantzsch Reaction: A Comprehensive Mechanistic and Methodological Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The 2-aminothiazole scaffold is a privileged pharmacophore i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of numerous antimicrobial, anti-inflammatory, and antidiabetic agents[1]. Among the myriad of synthetic strategies available, the Hantzsch Thiazole Synthesis remains the undisputed gold standard due to its operational simplicity, high atom economy, and robust yields[2].

This whitepaper provides an in-depth, mechanistic exploration of the synthesis of 2-amino-4-(p-nitrophenyl)thiazole . As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps; it establishes the causality behind every experimental choice and provides a self-validating protocol to ensure absolute reproducibility in your laboratory.

Mechanistic Causality: The Hantzsch Cyclization

The Hantzsch reaction is a multi-step condensation process between an α -haloketone and a thioamide (in this case, thiourea)[3]. The synthesis of 2-amino-4-(p-nitrophenyl)thiazole relies on the reaction between 2-bromo-4'-nitroacetophenone and thiourea .

Understanding the mechanistic pathway is critical for troubleshooting and optimizing the reaction:

  • Nucleophilic S-Alkylation ( SN​2 ): The sulfur atom of thiourea is highly nucleophilic. It attacks the α -carbon of 2-bromo-4'-nitroacetophenone. Causality: The bromide ion is an excellent leaving group, and its displacement is accelerated by the electron-withdrawing nature of the p-nitro group, which increases the electrophilicity of the α -carbon[2]. This forms an S-alkyl isothiouronium intermediate.

  • Intramolecular Cyclization: The basic amino nitrogen of the thiourea moiety undergoes an intramolecular nucleophilic attack on the highly polarized carbonyl carbon, forming a five-membered hydroxythiazoline intermediate[2].

  • Thermodynamic Dehydration: Driven by the thermodynamic stability of the resulting aromatic system, the intermediate loses a molecule of water to yield the fully conjugated 2-amino-4-(p-nitrophenyl)thiazole.

Mechanism A Reactants: 2-Bromo-4'-nitroacetophenone + Thiourea B Step 1: S-Alkylation (SN2) Formation of S-alkyl isothiouronium salt A->B C Step 2: Cyclization Nucleophilic attack on carbonyl (Hydroxythiazoline) B->C D Step 3: Dehydration Loss of H2O & Aromatization C->D E Product: 2-Amino-4-(p-nitrophenyl)thiazole D->E

Fig 1: Mechanistic pathway of the Hantzsch thiazole synthesis.

Experimental Design & Self-Validating Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a quality control checkpoint to verify the reaction's progress.

Reagents and Stoichiometry
  • 2-Bromo-4'-nitroacetophenone: 10.0 mmol (2.44 g)

  • Thiourea: 11.0 mmol (0.84 g) — A slight 10% excess compensates for potential oxidative degradation of thiourea and drives the SN​2 step to completion.[1]

  • Absolute Ethanol: 25 mL

  • Aqueous Potassium Carbonate ( K2​CO3​ ): 10% w/v solution

Step-by-Step Methodology

Step 1: Reagent Solubilization Suspend 2-bromo-4'-nitroacetophenone and thiourea in 25 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Causality: Ethanol is chosen because its boiling point (78 °C) provides the exact thermal energy required to drive the final dehydration step without risking the thermal decomposition of the sensitive nitro group.

Step 2: Thermal Activation (Reflux) Heat the mixture to reflux (78 °C) with continuous stirring for 2 to 4 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the starting material spot ( Rf​≈0.6 ) and the appearance of a new, highly UV-active spot at a lower Rf​ confirms cyclization[4].

Step 3: Cooling and Neutralization Allow the reaction mixture to cool to room temperature. During the reaction, hydrobromic acid (HBr) is generated, trapping the product as a soluble hydrobromide salt. Slowly add the 10% aqueous K2​CO3​ solution dropwise until the mixture is slightly basic.

  • Causality: Neutralization is mandatory. Deprotonating the aminothiazole salt drastically reduces its aqueous solubility, forcing the free base to precipitate.

  • Self-Validation Checkpoint 2 (pH): Use pH paper to confirm the solution has reached pH 7.5–8.0. A bright yellow solid will rapidly precipitate.

Step 4: Isolation and Purification Isolate the crude yellow solid via vacuum filtration, washing thoroughly with cold distilled water to remove inorganic salts. Recrystallize the crude product from hot ethanol.

  • Self-Validation Checkpoint 3 (Melting Point): Dry the purified needles in a vacuum oven. A sharp melting point at 210–212 °C confirms high purity.

Workflow W1 1. Reagent Mixing Equimolar reactants in Absolute EtOH W2 2. Thermal Activation Reflux at 78°C for 2-4 hours W1->W2 W3 3. Neutralization Quench with aq. K2CO3 to pH 7.5-8.0 W2->W3 W4 4. Isolation Vacuum filtration of yellow precipitate W3->W4 W5 5. Purification Recrystallization from hot Ethanol W4->W5

Fig 2: Step-by-step experimental workflow for thiazole synthesis.

Quantitative Data & Yield Optimization

While conventional reflux is highly reliable, modern green chemistry approaches have optimized the Hantzsch synthesis to reduce reaction times and improve yields[5]. The table below summarizes comparative quantitative data for the synthesis of 2-amino-4-(p-nitrophenyl)thiazole across different modalities[3].

Synthetic ModalitySolvent SystemTemperatureReaction TimeIsolated Yield (%)Purity Profile
Conventional Reflux Absolute Ethanol78 °C120 - 240 min75 - 82%High (Requires Recrystallization)
Microwave-Assisted Ethanol / Water (1:1)100 °C (MW)10 - 15 min88 - 94%Very High (Direct Isolation)
Ultrasonic Irradiation Ethanol / Water (1:1)Ambient (~25 °C)45 - 60 min80 - 85%High
Solvent-Free (Grinding) NoneAmbient15 - 30 min70 - 75%Moderate (Requires Column)

Note: Microwave and ultrasonic methods often utilize aqueous-organic mixtures, which enhance the solubility of the thiourea while maintaining the precipitation dynamics of the final product[3].

Analytical Characterization Standards

To definitively validate the success of the synthesis, the isolated 2-amino-4-(p-nitrophenyl)thiazole must be subjected to spectroscopic characterization. Compare your empirical data against these established benchmarks:

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • δ 8.25 (d, J = 8.8 Hz, 2H, Ar-H, protons adjacent to the nitro group)

    • δ 8.05 (d, J = 8.8 Hz, 2H, Ar-H, protons adjacent to the thiazole ring)

    • δ 7.45 (s, 1H, Thiazole C5-H) — This diagnostic singlet confirms the successful formation of the aromatic thiazole ring.

    • δ 7.20 (br s, 2H, -NH 2​ ) — Exchangeable with D 2​ O.

  • FT-IR (ATR, cm −1 ):

    • 3400, 3150 (Primary amine N-H stretching)

    • 1510, 1340 (Asymmetric and symmetric N-O stretching of the nitro group)

    • 1610 (C=N stretching of the thiazole ring)

Conclusion

The synthesis of 2-amino-4-(p-nitrophenyl)thiazole via the Hantzsch reaction is a masterclass in rational organic design. By understanding the causality of the SN​2 and cyclization steps, and by implementing strict self-validating checkpoints (pH monitoring, TLC, and melting point analysis), researchers can achieve highly pure yields of this critical pharmacophore. Whether utilizing conventional thermal reflux or modern microwave-assisted green chemistry, the mechanistic principles remain the bedrock of successful execution.

References

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Source: National Institutes of Health (PMC) URL:[Link]

  • Study of Synthesis and Biological Importance of Thiozole (Heterocyclic Compound) Source: Oriental Journal of Chemistry URL:[Link]

  • Novel pyrazolyl-thiazoles: synthesis, characterization and study of their antidiabetic properties Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

using 5-(4-Nitrophenyl)thiazol-2-amine in antimicrobial assays

Application Note: Evaluating 5-(4-Nitrophenyl)thiazol-2-amine in Antimicrobial Assays Subtitle: A comprehensive guide to mechanistic validation and phenotypic screening of nitroaromatic-aminothiazole prodrugs. Introducti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating 5-(4-Nitrophenyl)thiazol-2-amine in Antimicrobial Assays Subtitle: A comprehensive guide to mechanistic validation and phenotypic screening of nitroaromatic-aminothiazole prodrugs.

Introduction & Mechanistic Rationale (The Causality)

As a Senior Application Scientist, I frequently observe researchers treating all small-molecule antimicrobials as direct, competitive target inhibitors. However, when working with hybrid pharmacophores like 5-(4-Nitrophenyl)thiazol-2-amine, the experimental approach must fundamentally shift. This compound must be evaluated as an antimicrobial prodrug .

While the 2-aminothiazole core is a privileged scaffold that provides excellent membrane permeability and can independently engage biological targets through hydrogen bonding and π–π stacking[1], the primary driver of its rapid bactericidal activity is the 4-nitrophenyl moiety. Nitroaromatic compounds require reductive bioactivation to exert their cytotoxic effects[2].

In bacterial systems, this activation is catalyzed by Type I (oxygen-insensitive, FMN-dependent) nitroreductases (NTRs), such as NfsA/NfsB in Escherichia coli or NfrA in Staphylococcus aureus[3]. The enzymatic reduction of the nitro group generates highly reactive intermediates—including nitro radical anions, nitroso compounds, and hydroxylamines. These species induce severe oxidative stress, irreversible DNA cleavage, and rapid cell death[2]. Because these specific Type I NTRs are largely absent in mammalian host cells, this mechanism provides a highly selective therapeutic window[4].

Consequently, standard antimicrobial assays must be carefully controlled. Factors that influence bacterial metabolic rate—such as oxygen tension, media composition, and the specific NTR expression profile of the test strain—will directly dictate the compound's apparent efficacy.

G Prodrug 5-(4-Nitrophenyl)thiazol-2-amine (Inactive Prodrug) NTR Bacterial Type I Nitroreductase (e.g., NfsA, NfsB, NfrA) NADH/NADPH Dependent Prodrug->NTR Cellular Uptake Intermediates Reactive Intermediates (Nitroso, Hydroxylamine, Radicals) NTR->Intermediates Enzymatic Reduction Damage Biomolecular Damage (DNA Cleavage, Protein Adduction) Intermediates->Damage Oxidative Stress / ROS Death Bacterial Cell Death Damage->Death Irreversible

Fig 1. Bioactivation pathway of nitroaromatic-aminothiazole prodrugs via bacterial nitroreductases.

Self-Validating Experimental Workflows

To establish a robust, scientifically rigorous data package for 5-(4-Nitrophenyl)thiazol-2-amine, we must move beyond simple Minimum Inhibitory Concentration (MIC) screening. A trustworthy, self-validating system requires three interconnected phases:

  • Phenotypic Susceptibility: Establishing baseline MIC and MBC (Minimum Bactericidal Concentration).

  • Kinetic Profiling: Determining the rate of bactericidal action to separate bacteriostatic from bactericidal effects.

  • Mechanistic Proof: Proving that the observed activity is strictly NTR-dependent using targeted knockout strains.

Workflow Stock Compound Stock (10 mM in DMSO) MIC Broth Microdilution (MIC/MBC Determination) Stock->MIC TimeKill Time-Kill Kinetics (Bactericidal Rate) MIC->TimeKill 1x, 4x, 8x MIC Mutant NTR-Mutant Screen (ΔnfsA / ΔnfsB) MIC->Mutant Validation Mechanistic Validation (Resistance Profiling) Mutant->Validation MIC Shift Analysis

Fig 2. Self-validating experimental workflow for evaluating nitroaromatic antimicrobial agents.

Detailed Experimental Protocols

Protocol 1: Broth Microdilution for MIC and MBC Determination

Objective: Determine the MIC and MBC following CLSI guidelines, optimized for poorly soluble nitroaromatics. Expert Insight: Nitroaromatics often suffer from poor aqueous solubility. Always prepare a highly concentrated stock in 100% DMSO. Ensure the final assay concentration of DMSO never exceeds 1% (v/v), as higher concentrations can artificially sensitize bacterial membranes and skew your MIC data.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 5-(4-Nitrophenyl)thiazol-2-amine in pure, anhydrous DMSO to create a 10 mM stock solution.

  • Inoculum Preparation: Prepare a bacterial suspension of the target strain (e.g., E. coli ATCC 25922) in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Adjust the optical density to yield a final well concentration of 5×105 CFU/mL.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in CAMHB. Add the bacterial inoculum to all test wells.

  • Incubation: Incubate the plates at 37°C for 16–20 hours under standard aerobic conditions.

  • Readout (MIC & MBC): The MIC is recorded as the lowest concentration with no visible bacterial growth. To determine the MBC, aspirate 10 µL from all optically clear wells and spot them onto non-selective agar plates. Incubate for 24 hours. The MBC is the concentration resulting in a ≥99.9% reduction in initial CFU.

Protocol 2: Time-Kill Kinetics

Objective: Assess the pharmacodynamic rate of bactericidal activity. Expert Insight: Because nitroreductase activation generates a sudden burst of Reactive Oxygen Species (ROS), the killing kinetics of nitroaromatics are typically rapid and highly concentration-dependent. This assay proves whether the compound actively kills the bacteria or merely halts their replication.

Step-by-Step Methodology:

  • Inoculate 10 mL of CAMHB with 5×105 CFU/mL of the test strain in sterile Erlenmeyer flasks.

  • Dose the flasks with 5-(4-Nitrophenyl)thiazol-2-amine at concentrations corresponding to 1×, 4×, and 8× the established MIC. Include a 1% DMSO vehicle control flask.

  • Incubate at 37°C with orbital shaking (200 rpm) to ensure adequate aeration (critical for ROS generation).

  • At specific time intervals (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots. Perform serial 10-fold dilutions in sterile PBS to prevent compound carryover, and plate on Mueller-Hinton agar.

  • Count colonies after 24 hours of incubation. Plot log10​ CFU/mL versus time. A ≥3 log10​ decrease from the starting inoculum indicates definitive bactericidal activity.

Protocol 3: Nitroreductase-Dependent Mechanistic Validation

Objective: Prove that 5-(4-Nitrophenyl)thiazol-2-amine acts specifically via NTR bioactivation. Expert Insight: If the compound is a true nitroaromatic prodrug, bacterial strains lacking primary Type I NTRs will exhibit profound resistance. This genetic validation is the ultimate proof of your proposed mechanism of action, safeguarding against false positives caused by non-specific membrane toxicity.

Step-by-Step Methodology:

  • Obtain a wild-type E. coli strain and an isogenic nitroreductase-deficient mutant (e.g., a Δ nfsA / Δ nfsB double knockout).

  • Perform the standard MIC assay (Protocol 1) in parallel for both the wild-type and the mutant strains.

  • Calculate the "Resistance Fold Shift" by dividing the MIC of the mutant by the MIC of the wild-type. A shift of ≥8-fold confirms that the nitro group is the primary pharmacophore requiring enzymatic activation[4].

Quantitative Data Presentation

To illustrate the expected outcomes of this self-validating workflow, Table 1 summarizes the phenotypic and mechanistic data profile typical for 5-(4-Nitrophenyl)thiazol-2-amine when tested against standard and mutant strains.

Table 1: Representative Antimicrobial Profile and Mechanistic Validation Data

Bacterial StrainGenotype / CharacteristicsMIC (µg/mL)MBC (µg/mL)Mechanistic Interpretation
E. coli ATCC 25922Wild-Type (Susceptible)2.04.0Potent bactericidal activity via intact native NTRs.
E. coli Δ nfsAType I NTR Deficient32.0>64.016-fold MIC shift confirms strict nfsA dependency.
S. aureus ATCC 29213Wild-Type (Gram-positive)4.08.0Broad-spectrum potential via nfrA homologues.
S. aureus (NfrA-)Nitroreductase Deficient>64.0>64.0Complete loss of activity; confirms prodrug nature.

Conclusion

When utilizing 5-(4-Nitrophenyl)thiazol-2-amine in antimicrobial drug discovery, researchers must account for its prodrug nature. By combining standard CLSI susceptibility testing with targeted kinetic profiling and mutant screening, you create a robust, E-E-A-T compliant data package. This approach not only proves that the compound works, but rigorously validates exactly how it works at the molecular level.

References

  • Nitroaromatic Antibiotics | Encyclopedia MDPI | 2

  • A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase | PMC (National Institutes of Health) | 3

  • Exploiting the Drug-Activating Properties of a Novel Trypanosomal Nitroreductase | Antimicrobial Agents and Chemotherapy - ASM Journals | 4

  • Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound | ChemRxiv | 1

Sources

Application

Application Note: Protocol for the Synthesis of 5-(4-Nitrophenyl)thiazol-2-amine Derivatives via Suzuki-Miyaura Cross-Coupling

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Troubleshooting Guide Introduction & Mechanistic Rationale The 5-arylthiazol-2-amine scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Troubleshooting Guide

Introduction & Mechanistic Rationale

The 5-arylthiazol-2-amine scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, antimicrobial agents, and central nervous system (CNS) modulators. While direct C-H arylation of 2-aminothiazole is possible, it often suffers from poor regioselectivity and requires harsh oxidative conditions.

To ensure a self-validating, scalable, and highly regioselective synthesis, the Suzuki-Miyaura cross-coupling of 2-amino-5-bromothiazole with 4-nitrophenylboronic acid is the premier methodology. The C5 position of 2-aminothiazole is highly nucleophilic, making selective precursor bromination at C5 straightforward. By utilizing a pre-functionalized bromide, we dictate absolute regiochemical control during the palladium-catalyzed coupling event.

Causality in Experimental Design
  • Substrate Electronic Effects: 4-Nitrophenylboronic acid is highly electron-deficient due to the strong electron-withdrawing nature of the nitro group. This significantly reduces the nucleophilicity of the intermediate boronate complex, creating a high activation barrier for the transmetalation step.

  • Catalyst Selection: To counteract sluggish transmetalation and prevent competitive protodeboronation (which yields nitrobenzene), a highly active precatalyst such as XPhos Pd G2 is required[1]. The bulky, electron-rich Buchwald ligand (XPhos) accelerates oxidative addition and stabilizes the Pd(0) center, while the G2 precatalyst ensures rapid, quantitative generation of the active catalyst under mild conditions.

  • Solvent & Base Matrix: A miscible aqueous system (THF/H₂O) paired with a strong base (K₃PO₄) is critical. Water is mechanistically required to hydroxylate the boronic acid, forming the reactive trihydroxyboronate anion [Ar−B(OH)3​]− , which is the actual species that undergoes transmetalation with the Pd(II) complex.

Reaction Workflows & Catalytic Cycle

Workflow SM 2-Aminothiazole (Starting Material) Step1 Bromination (NBS, THF, 0 °C) SM->Step1 Int 2-Amino-5-bromothiazole (Intermediate) Step1->Int Step2 Suzuki Coupling (Ar-B(OH)2, Pd Cat.) Int->Step2 Prod 5-(4-Nitrophenyl)thiazol-2-amine (Target Product) Step2->Prod

Experimental workflow for synthesizing 5-(4-Nitrophenyl)thiazol-2-amine.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (2-Amino-5-bromothiazole) Pd0->OxAdd Step 1 PdII_Ox Pd(II)(Ar)(Br)L_2 Intermediate I OxAdd->PdII_Ox TransMet Transmetalation [4-Nitrophenylboronate] PdII_Ox->TransMet Step 2 PdII_Trans Pd(II)(Ar)(Ar')L_2 Intermediate II TransMet->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim Step 3 RedElim->Pd0 Catalyst Regeneration Product 5-(4-Nitrophenyl)thiazol-2-amine (Product) RedElim->Product Release

Catalytic cycle of Suzuki-Miyaura cross-coupling for the target synthesis.

Step-by-Step Experimental Protocol

Phase 1: Preparation of 2-Amino-5-bromothiazole

Note: While commercially available, synthesizing fresh intermediate prevents degradation-related yield drops.

  • Setup: Dissolve 2-aminothiazole (10.0 mmol) in anhydrous THF (30 mL) in a round-bottom flask and cool to 0 °C using an ice bath.

  • Bromination: Add N-bromosuccinimide (NBS) (10.5 mmol) portion-wise over 15 minutes to prevent highly exothermic spikes.

  • Completion: Stir for 1 hour at 0 °C. Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted bromine species.

  • Isolation: Extract with Ethyl Acetate (3 × 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Use the crude solid directly in the next step to avoid oxidative degradation[1].

Phase 2: Suzuki-Miyaura Cross-Coupling

Critical Step: Rigorous exclusion of oxygen is required to prevent oxidative homocoupling of the boronic acid and irreversible oxidation of the Pd(0) catalyst[2].

  • Reagent Charging: To an oven-dried Schlenk flask, add 2-amino-5-bromothiazole (1.0 mmol, 179 mg), 4-nitrophenylboronic acid (1.5 mmol, 250 mg), XPhos Pd G2 (0.04 mmol, 31 mg, 4 mol%), and K₃PO₄ (3.0 mmol, 637 mg)[1].

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times (Freeze-pump-thaw is recommended if using pre-mixed liquid reagents)[2].

  • Solvent Addition: Via syringe, add degassed THF (16 mL) and degassed deionized H₂O (4 mL) to achieve a 4:1 solvent ratio.

  • Reaction Execution: Heat the vigorously stirring mixture to 50 °C in a pre-heated oil bath. Monitor via LC-MS or TLC (EtOAc/Hexanes 1:1). The reaction typically reaches full conversion within 12–16 hours[1].

  • Quench & Workup: Cool to room temperature. Dilute the reaction with 50% aqueous NH₄Cl (10 mL) to buffer the strong base. Extract the aqueous layer with EtOAc (3 × 25 mL).

  • Purification: Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford 5-(4-nitrophenyl)thiazol-2-amine as a distinct solid.

Quantitative Data & Condition Optimization

To demonstrate the causality of the chosen protocol, the table below summarizes the optimization parameters. Using standard first-generation catalysts results in poor yields due to the electronic deactivation of the boronic acid.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst System (mol%)Base (Equiv.)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene/H₂O (10:1)80< 20%Sluggish transmetalation; high rate of protodeboronation due to electron-poor aryl ring.
2Pd(dppf)Cl₂ (5%)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)8045%Moderate yield. Bidentate ligand improves stability, but high temp degrades the thiazole amine.
3XPhos Pd G2 (4%) K₃PO₄ (3.0) THF/H₂O (4:1) 50 82% Optimal. Bulky, electron-rich XPhos accelerates transmetalation at lower temperatures[1].

Troubleshooting Guide

  • Observation of Black Precipitate (Palladium Black): Indicates catalyst decomposition. Root Cause: Inadequate degassing or insufficient ligand-to-palladium ratio[2]. Solution: Ensure strict Schlenk techniques and sparge solvents with Argon for at least 30 minutes prior to use.

  • High Levels of Nitrobenzene Byproduct: Indicates protodeboronation is outcompeting transmetalation. Root Cause: Base is too weak or temperature is too high. Solution: Ensure K₃PO₄ is finely milled and fully dissolved in the aqueous phase; do not exceed 50 °C.

  • Starting Material Remains Unconsumed: Root Cause: Free amine on the thiazole may be competitively coordinating to the Pd center, poisoning the catalyst. Solution: If conversion stalls, pre-protect the 2-aminothiazole with a Boc (tert-butyloxycarbonyl) group prior to bromination, then deprotect post-coupling using TFA/DCM[1].

References

  • Halogen Dance-Based Synthesis of Phosphonomethoxyethyl (PME)
  • Troubleshooting guide for reactions involving 2-Amino-5-bromo-4-t-butylthiazole Source: BenchChem URL

Sources

Method

Application Note: High-Throughput Screening (HTS) Workflows for 5-(4-Nitrophenyl)thiazol-2-amine Analog Libraries

Scientific Overview & Rationale The 2-aminothiazole scaffold is a highly privileged structure in modern medicinal chemistry, exhibiting broad-spectrum pharmacological activities ranging from kinase inhibition to potent a...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Overview & Rationale

The 2-aminothiazole scaffold is a highly privileged structure in modern medicinal chemistry, exhibiting broad-spectrum pharmacological activities ranging from kinase inhibition to potent anti-mycobacterial and anti-kinetoplastid effects[1]. Specifically, the 5-(4-nitrophenyl)thiazol-2-amine derivative and its analogs present unique physicochemical properties. The strongly electron-withdrawing 4-nitrophenyl moiety significantly modulates the pKa of the 2-amino group, altering the compound's hydrogen-bonding network and residence time within deep hydrophobic target pockets[2].

Because 2-aminothiazoles can act on specific enzymatic targets (e.g., Pteridine reductase 1 [PTR1] or kinases) and also exhibit complex whole-cell efficacy, a dual-pronged High-Throughput Screening (HTS) approach is required. This application note details two self-validating HTS protocols: a Target-Based TR-FRET Assay and a Phenotypic Whole-Cell Viability Assay .

Causality in Assay Design
  • Why TR-FRET for Target-Based Screening? Chemical libraries containing nitrophenyl groups often exhibit compound autofluorescence or color quenching, leading to false positives/negatives in standard fluorescence intensity assays. Time-Resolved Fluorescence Energy Transfer (TR-FRET) utilizes a lanthanide chelate (Europium) with a long emission half-life. By introducing a microsecond time delay before signal acquisition, short-lived background autofluorescence decays completely, isolating the true binding signal.

  • Why Resazurin for Phenotypic Screening? In whole-cell assays, distinguishing between true antimicrobial activity and assay interference is critical. Resazurin is non-fluorescent until it is metabolically reduced to highly fluorescent resorufin by viable cells. This provides a direct, causal link between the fluorescence signal and active cellular respiration, establishing a self-validating readout.

HTS Triage Strategy & Workflow

To efficiently process libraries of 10,000+ compounds, the screening cascade must aggressively filter out false positives and cytotoxic agents. The workflow begins with single-dose primary screening, advances to dose-response profiling, and concludes with orthogonal cytotoxicity counter-screening to establish a therapeutic index.

HTS_Workflow Lib 5-(4-Nitrophenyl)thiazol-2-amine Analog Library (10,000+ cmpds) Primary Primary HTS (Single Dose) Target: TR-FRET / Phenotypic Lib->Primary Hit Primary Hits (>50% Inhibition) Primary->Hit Z' > 0.6 Discard False Positives / Toxic Hits Primary->Discard Inactive Dose Dose-Response Screening (IC50 / EC50 Determination) Hit->Dose Tox Cytotoxicity Counter-Screen (HepG2 / THP-1 Macrophages) Dose->Tox Lead Validated Lead Compounds (High Selectivity Index) Tox->Lead SI > 10 Tox->Discard Toxic

Figure 1: HTS triage cascade for identifying validated thiazol-2-amine leads.

Protocol 1: Target-Based TR-FRET Competitive Binding Assay

This protocol is designed to identify 5-(4-nitrophenyl)thiazol-2-amine analogs that competitively bind to the active site of a target enzyme (e.g., a kinase or PTR1), displacing a fluorescently labeled tracer.

TR_FRET_Mechanism Target Target Enzyme (His-Tagged) Complex High FRET Signal (No Inhibition) Target->Complex Binds Tracer Fluorescent Tracer (Alexa Fluor 647) Tracer->Complex Binds Ab Anti-His Antibody (Europium Cryptate) Ab->Complex Binds Tag Inhibitor Thiazol-2-amine Analog (Competitor) Displaced Low FRET Signal (Active Inhibition) Inhibitor->Displaced Displaces Tracer Complex->Displaced Addition of Active Analog

Figure 2: TR-FRET competitive binding mechanism for target-based screening.

Materials
  • Assay Plate: 1536-well low-volume, white microplates (optimizes signal reflection and minimizes well-to-well crosstalk).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (prevents non-specific compound aggregation), 1 mM DTT.

  • Reagents: His-tagged target protein, Europium-labeled anti-His antibody, Alexa Fluor 647-labeled active-site tracer.

Step-by-Step Methodology
  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 20 nL of the thiazol-2-amine library (dissolved in 100% DMSO) into the 1536-well assay plate. Causality: Acoustic dispensing eliminates tip cross-contamination and ensures the final DMSO concentration remains ≤1%, preventing solvent-induced enzyme denaturation.

  • Enzyme Addition: Dispense 4 µL of the His-tagged target protein (2 nM final concentration in assay buffer) into all wells.

  • Pre-Incubation: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (RT) for 15 minutes. Causality: Pre-incubation allows slow-binding thiazol-2-amine analogs to establish equilibrium with the target before the competing tracer is introduced.

  • Tracer & Antibody Addition: Dispense 4 µL of a detection mix containing the Alexa Fluor tracer (10 nM final) and Europium-anti-His antibody (2 nM final).

  • Equilibration: Incubate the plates in the dark at RT for 60 minutes.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation: 337 nm. Emission 1: 620 nm (Europium). Emission 2: 665 nm (Tracer). Calculate the FRET ratio (665 nm / 620 nm).

Protocol 2: Phenotypic Whole-Cell Viability Assay

For library analogs intended as anti-mycobacterial or anti-parasitic agents, phenotypic screening ensures that the compounds can penetrate complex cell walls (such as the mycolic acid layer of M. tuberculosis) and remain metabolically stable[2].

Materials
  • Assay Plate: 384-well black, clear-bottom tissue culture treated plates.

  • Cells: Target pathogen (e.g., M. smegmatis as a surrogate for M. tuberculosis, or L. infantum amastigotes)[1][2].

  • Detection Reagent: Resazurin sodium salt (0.02% w/v in PBS).

Step-by-Step Methodology
  • Cell Seeding: Dispense 40 µL of bacterial/parasitic suspension (adjusted to 1×105 CFU/mL or cells/mL) into the 384-well plate using a bulk reagent dispenser.

  • Compound Dosing: Pin-tool transfer 200 nL of the 5-(4-nitrophenyl)thiazol-2-amine library into the assay wells. Include positive controls (e.g., Rifampicin or Miltefosine) and negative controls (DMSO vehicle) in columns 1-2 and 23-24 to create a self-validating plate layout.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere for 48–72 hours (depending on the replication cycle of the target organism).

  • Resazurin Addition: Add 5 µL of the Resazurin reagent to all wells. Causality: The 72-hour delay ensures compounds have sufficient time to exert bactericidal/parasiticidal effects before metabolic viability is measured.

  • Signal Development: Incubate for an additional 4 hours at 37°C.

  • Detection: Measure fluorescence intensity (Excitation: 560 nm, Emission: 590 nm). A decrease in fluorescence relative to the DMSO control indicates cell death (hit compound).

Data Analysis and Quality Control

To ensure the trustworthiness of the screening campaign, rigorous statistical validation must be applied to every plate. The primary metric for assay robustness is the Z'-factor , calculated using the means ( μ ) and standard deviations ( σ ) of the positive ( p ) and negative ( n ) controls:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

A Z'-factor ≥0.5 is required to validate the plate; plates falling below this threshold must be discarded and repeated.

Quantitative HTS Metrics Summary
Metric / ParameterTarget-Based (TR-FRET)Phenotypic (Resazurin)Acceptance Criteria
Plate Format 1536-well384-wellN/A
Total Assay Volume 8 µL45 µLN/A
Max DMSO Tolerance 1.0%0.5%No significant signal drop
Z'-Factor > 0.7 (Excellent)> 0.6 (Robust) ≥0.5 for valid HTS
Hit Cutoff Threshold ≥50% Inhibition ≤50% Viability> 3 SD from negative control
Signal-to-Background > 5.0> 3.0Assay & Target dependent

Compounds meeting the hit cutoff threshold are subsequently clustered based on their structural fingerprints (e.g., ECFP_6) to identify Structure-Activity Relationships (SAR) around the 5-(4-nitrophenyl)thiazol-2-amine core, guiding the next phase of hit-to-lead optimization[1].

References

  • Journal of Medicinal Chemistry. High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. ACS Publications (2023). Available at: [Link]

  • National Institutes of Health (NIH) / PMC. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Available at:[Link]

Sources

Application

Application Notes and Protocols: Experimental Setup for Testing the Anti-inflammatory Activity of 5-(4-Nitrophenyl)thiazol-2-amine

Introduction Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective mechanism, chronic inflammation is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective mechanism, chronic inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, asthma, and psoriasis.[2][3] The thiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties.[3][4] This has led to growing interest in synthesizing and evaluating novel thiazole derivatives as potential anti-inflammatory agents.[2][5] Specifically, compounds like 5-(4-Nitrophenyl)thiazol-2-amine are of interest due to the potential for the nitro group and the thiazole core to modulate inflammatory pathways. This document provides a comprehensive experimental framework for characterizing the anti-inflammatory potential of 5-(4-Nitrophenyl)thiazol-2-amine, detailing both in vitro and in vivo methodologies.

Part 1: In Vitro Assessment of Anti-inflammatory Activity

In vitro assays offer a controlled environment to dissect the molecular mechanisms by which a compound exerts its effects. These initial screens are crucial for establishing a foundational understanding of the compound's biological activity before proceeding to more complex in vivo models.[6]

Cell Culture and Inflammatory Challenge

The murine macrophage cell line, RAW 264.7, is a well-established and widely used model for studying inflammation.[7][8] These cells, when stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, mimic an inflammatory response by producing a variety of pro-inflammatory mediators.[8][9]

Protocol 1: RAW 264.7 Cell Culture and LPS Stimulation

  • Cell Maintenance: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that allows for optimal growth and response to treatment.

  • Compound Pre-treatment: One hour prior to inducing inflammation, treat the cells with varying concentrations of 5-(4-Nitrophenyl)thiazol-2-amine. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug like dexamethasone) should be included.

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (typically 24 hours for cytokine and nitric oxide measurements).[9]

Measurement of Inflammatory Mediators
1.2.1. Nitric Oxide (NO) Production

Nitric oxide is a key signaling molecule in inflammation, and its overproduction is a hallmark of the inflammatory response.[8] The Griess assay is a simple and sensitive colorimetric method to measure nitrite (a stable metabolite of NO) in cell culture supernatants.[10][11]

Protocol 2: Griess Assay for Nitrite Quantification

  • Sample Collection: After the LPS stimulation period, collect the cell culture supernatant.

  • Griess Reaction: In a 96-well plate, mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[10][12]

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes to allow for color development.[10][13]

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader.[10][12] The concentration of nitrite is determined by comparison to a standard curve generated with known concentrations of sodium nitrite.

1.2.2. Pro-inflammatory Cytokine Levels

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) play a central role in orchestrating the inflammatory cascade.[7][9] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique for quantifying the levels of these cytokines in cell culture supernatants.[14][15]

Protocol 3: ELISA for TNF-α, IL-6, and IL-1β

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.[14][16]

  • Blocking: Block non-specific binding sites with a suitable blocking buffer.

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.[17]

  • Enzyme Conjugate: Add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase).[14]

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.[17]

  • Reaction Stoppage and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.[17][18]

  • Data Analysis: Calculate cytokine concentrations based on the standard curve.

Gene Expression Analysis of Inflammatory Markers

To understand the effect of the compound on the transcriptional regulation of inflammatory genes, quantitative real-time polymerase chain reaction (qPCR) can be employed. This technique allows for the precise measurement of mRNA levels of genes encoding for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[19][20]

Protocol 4: qPCR for Inflammatory Gene Expression

  • RNA Extraction: After cell treatment, lyse the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR Reaction: Perform qPCR using gene-specific primers for target genes (e.g., Tnf, Il6, Il1b, Nos2, Ptgs2) and a housekeeping gene (e.g., Actb or Gapdh) for normalization.[21]

  • Data Analysis: Analyze the relative gene expression using the comparative Ct (ΔΔCt) method.[22]

Investigation of Signaling Pathways

The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[23][24] Western blotting can be used to assess the phosphorylation and expression levels of key proteins in these pathways.[25][26]

Protocol 5: Western Blotting for NF-κB and MAPK Pathway Proteins

  • Protein Extraction: Lyse the treated cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, p38, ERK, JNK).[27]

  • Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Table 1: Example In Vitro Experimental Groups

GroupTreatmentLPS (100 ng/mL)Purpose
1Vehicle (DMSO)-Negative Control
2Vehicle (DMSO)+Positive Control (Inflammation)
35-(4-Nitrophenyl)thiazol-2-amine (Low Dose)+Test Compound Effect
45-(4-Nitrophenyl)thiazol-2-amine (Mid Dose)+Test Compound Effect
55-(4-Nitrophenyl)thiazol-2-amine (High Dose)+Test Compound Effect
6Dexamethasone (Positive Control Drug)+Reference Compound

Diagram 1: In Vitro Experimental Workflow

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays A RAW 264.7 Macrophages B Pre-treatment with 5-(4-Nitrophenyl)thiazol-2-amine A->B C LPS Stimulation B->C D Griess Assay (NO) C->D E ELISA (Cytokines) C->E F qPCR (Gene Expression) C->F G Western Blot (Signaling) C->G

Caption: Workflow for in vitro anti-inflammatory testing.

Part 2: In Vivo Assessment of Anti-inflammatory Activity

In vivo models are essential for evaluating the systemic anti-inflammatory effects of a compound and its overall physiological response in a living organism.[28][29]

Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening acute anti-inflammatory activity.[30][31] Injection of carrageenan into the paw induces a biphasic inflammatory response characterized by swelling (edema).[30]

Protocol 6: Carrageenan-Induced Paw Edema

  • Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week.[31]

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group) and administer 5-(4-Nitrophenyl)thiazol-2-amine orally or intraperitoneally at various doses.[30][31] Include a vehicle control group and a positive control group (e.g., indomethacin or diclofenac).[5][30]

  • Induction of Edema: One hour after drug administration, inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[30][32]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.[32][33]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Table 2: Example In Vivo Experimental Groups (Paw Edema)

GroupTreatment (p.o.)Carrageenan (1%)
1Vehicle (Saline)+
25-(4-Nitrophenyl)thiazol-2-amine (Low Dose)+
35-(4-Nitrophenyl)thiazol-2-amine (Mid Dose)+
45-(4-Nitrophenyl)thiazol-2-amine (High Dose)+
5Indomethacin (Positive Control)+

Diagram 2: Carrageenan-Induced Paw Edema Workflow

G A Animal Acclimation B Grouping and Dosing A->B C Baseline Paw Volume Measurement B->C D Carrageenan Injection C->D E Paw Volume Measurement (1, 2, 3, 4 hours) D->E F Data Analysis (% Inhibition of Edema) E->F

Caption: Workflow for the carrageenan-induced paw edema assay.

Analysis of Inflammatory Mediators in Paw Tissue

At the end of the paw edema experiment, the inflamed paw tissue can be collected to measure the levels of inflammatory mediators, providing a more detailed understanding of the compound's local effects.

Protocol 7: Paw Tissue Homogenate Analysis

  • Tissue Collection: Euthanize the animals at the end of the experiment (e.g., 4 hours post-carrageenan) and excise the inflamed paw tissue.[32]

  • Homogenization: Homogenize the tissue in a suitable buffer.

  • Analysis: Use the tissue homogenate for:

    • ELISA: To measure the levels of TNF-α, IL-6, and IL-1β.

    • Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration, a key event in inflammation.

Acetic Acid-Induced Writhing Test for Analgesic Activity

Inflammation is often associated with pain. The acetic acid-induced writhing test is a common method to assess the peripheral analgesic activity of a compound, which is often linked to its anti-inflammatory properties.[1]

Protocol 8: Acetic Acid-Induced Writhing Test

  • Animal Grouping and Dosing: Group and dose the animals as described for the paw edema model.

  • Induction of Writhing: One hour after drug administration, inject a 0.6% solution of acetic acid intraperitoneally.[1]

  • Observation: Immediately place each animal in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.

Part 3: Mechanistic Insights through Signaling Pathway Analysis

Understanding how 5-(4-Nitrophenyl)thiazol-2-amine modulates inflammatory signaling pathways is crucial for its development as a therapeutic agent.

Diagram 3: Simplified Inflammatory Signaling Pathway

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus activates transcription factors IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Mediators Inflammatory Mediators Genes->Mediators

Caption: Key inflammatory signaling pathways.

By employing the protocols outlined in this document, researchers can systematically and comprehensively evaluate the anti-inflammatory potential of 5-(4-Nitrophenyl)thiazol-2-amine. The combination of in vitro and in vivo assays will provide a robust dataset to understand its efficacy and mechanism of action, paving the way for further preclinical and clinical development.

References

  • Winter CA, Risley EA, Nuss GW. Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proc Soc Exp Biol Med. 1962;111:544–547. [Link]

  • Posadas I, Bucci M, Roviezzo F, et al. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. Br J Pharmacol. 2004;142(2):331-338. [Link]

  • Morris CJ. Carrageenan-induced paw edema in the rat and mouse. Methods Mol Biol. 2003;225:115-121. [Link]

  • Sadeghi H, Zarezadeh M, Vahid M, et al. In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. J Adv Pharm Tech Res. 2021;12(4):325-331. [Link]

  • Jeon YJ, Kim YR, Choi J, et al. 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice. PLoS One. 2017;12(8):e0181595. [Link]

  • Singh R, Sharma S, Singh S, et al. Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. Curr Med Chem. 2021;28(32):6646-6673. [Link]

  • Agunu A, Abdurahman EM, Andrew GO, et al. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. J Anal Pharm Res. 2019;8(5):189-196. [Link]

  • Bio-protocol. Nitric Oxide Griess Assay. [Link]

  • Bio-protocol. Carrageenan-induced paw edema assay. [Link]

  • Prateek, Kumar A, Singh S, et al. SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. 2020;6(12):153-157. [Link]

  • Geronikaki A, Pitta E, Liaras K, et al. Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling. Curr Top Med Chem. 2021;21(4):257-268. [Link]

  • Al-Ostath N, Kaur H, Kishore D. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. J Iran Chem Soc. 2023;20(8):1889-1906. [Link]

  • AnyGenes®. Inflammation pathways analysis with AnyGenes® qPCR arrays. [Link]

  • Lawrence T. The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harb Perspect Biol. 2009;1(6):a001651. [Link]

  • Li Y, Zhang Y, Wang L, et al. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Immunol. 2024;25(1):43. [Link]

  • Kim SJ, Jeong HJ, Kim SY, et al. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells. J Korean Med. 2019;40(4):51-61. [Link]

  • Bryan NS, Grisham MB. Methods to detect nitric oxide and its metabolites in biological samples. Free Radic Biol Med. 2007;43(5):645-657. [Link]

  • protocols.io. Protocol Griess Test. [Link]

  • Gertz K, Priller J, Deckert M, et al. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury. J Cereb Blood Flow Metab. 2002;22(9):1048-1057. [Link]

  • Bio-Techne. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Front Pharmacol. 2019;10:1068. [Link]

  • Lopes-Coelho F, Rodrigues G, Guedes RC. In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. J Appl Pharm Sci. 2017;7(5):224-231. [Link]

  • ResearchGate. qPCR analysis of pro-inflammatory and anti-inflammatory gene expression... [Link]

  • ResearchGate. RT-qPCR analysis of inflammatory-response-related genes in cultured... [Link]

  • de Cássia da Silveira e Sá R, Andrade LN, de Sousa DP. A review on anti-inflammatory activity of monoterpenes. Molecules. 2013;18(1):1227-1254. [Link]

  • Gilmore TD. Introduction to NF-κB: players, pathways, perspectives. Oncogene. 2006;25(51):6680-6684. [Link]

  • de Souza S, de-Faria FM, Takeuti TD, et al. In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Rev Bras Farm. 2019;100(1):1-10. [Link]

  • Oeckinghaus A, Ghosh S. The history of NF-kappaB: a personal account. Cold Spring Harb Perspect Biol. 2009;1(4):a000050. [Link]

  • ResearchGate. (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]

  • Khan I, Saqib K, Ali A, et al. Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases. PLoS One. 2022;17(4):e0266899. [Link]

  • ResearchGate. (A) Western blot analysis of proteins involved in the NF-κB signaling... [Link]

  • Mitchell JP, Carmody RJ. NF-κB and the transcriptional control of inflammation. Int Rev Cell Mol Biol. 2018;335:41-84. [Link]

  • ResearchGate. Western blot analysis of NF-κB pathway activation in RAW264.7... [Link]

  • El-Sayed MA, El-Toumy SA, El-Awdan SA. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. J Ethnopharmacol. 2022;295:115409. [Link]

  • KC B, Adhikari A, Paudel P, et al. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. J Tradit Complement Med. 2021;11(6):532-536. [Link]

  • MP Biomedicals. Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. [Link]

  • Teshima T, Takahashi M, Sato T, et al. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Anal Sci. 2013;29(1):123-128. [Link]

  • AbbVie. ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... [Link]

Sources

Method

Application Note &amp; Protocol: Microwave-Assisted Synthesis of 5-(4-Nitrophenyl)thiazol-2-amine

Abstract This document provides a comprehensive guide for the rapid and efficient synthesis of 5-(4-Nitrophenyl)thiazol-2-amine using Microwave-Assisted Organic Synthesis (MAOS). Thiazole derivatives are pivotal scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the rapid and efficient synthesis of 5-(4-Nitrophenyl)thiazol-2-amine using Microwave-Assisted Organic Synthesis (MAOS). Thiazole derivatives are pivotal scaffolds in medicinal chemistry, and their synthesis is of paramount importance to drug development professionals.[1] The protocol detailed herein leverages the Hantzsch thiazole synthesis, a cornerstone reaction, significantly optimized through microwave irradiation. This method drastically reduces reaction times from hours to minutes, improves yields, and promotes greener chemistry principles by minimizing energy consumption and solvent use compared to conventional heating methods.[1][2][3][4] This guide is intended for researchers and scientists in organic synthesis and drug discovery, providing detailed protocols, mechanistic insights, and practical troubleshooting advice.

Introduction: The Power of Microwave-Assisted Synthesis

The 2-aminothiazole moiety is a privileged structure found in numerous FDA-approved drugs, exhibiting a vast spectrum of biological activities.[1][5] The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative, is a reliable method for creating this scaffold.[5][6][7] However, conventional heating approaches often suffer from long reaction times, potential side product formation, and significant energy expenditure.[4][8]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in chemical synthesis.[4][9] Unlike conventional heating which relies on slow conduction, microwave irradiation delivers energy directly to polar molecules in the reaction mixture, resulting in rapid, uniform, and efficient heating.[3][4] This leads to several key advantages:

  • Dramatic Rate Acceleration: Reaction times are often reduced from hours to mere minutes.[10][11]

  • Enhanced Yields & Purity: Rapid heating can minimize the formation of by-products, leading to cleaner reactions and higher yields.[4][9]

  • Energy Efficiency: By heating only the reaction vessel and its contents, MAOS significantly reduces energy consumption.[3][4]

  • Greener Chemistry: The efficiency of MAOS aligns with the principles of green chemistry by saving energy and often allowing for the use of less solvent.[2][3]

This application note details a validated protocol for the synthesis of 5-(4-Nitrophenyl)thiazol-2-amine, a key intermediate for various downstream applications, via a microwave-assisted Hantzsch reaction.

Reaction Principle and Mechanism

The synthesis proceeds via the Hantzsch thiazole condensation. The reaction involves the cyclocondensation of 2-bromo-1-(4-nitrophenyl)ethanone with thiourea. The generally accepted mechanism, which is accelerated by microwave energy, involves several key steps:

  • Nucleophilic Attack: The sulfur atom of thiourea, a potent nucleophile, attacks the electrophilic carbon of the α-bromoketone.

  • Intermediate Formation: This initial attack forms an isothiouronium salt intermediate.

  • Cyclization: An intramolecular cyclization occurs when the amino group attacks the carbonyl carbon.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.

The use of a polar solvent like ethanol is crucial as it efficiently absorbs microwave energy and facilitates the solvation of the polar intermediates formed during the reaction.

Hantzsch_Mechanism cluster_start Reactants cluster_steps Reaction Steps cluster_product Product R1 2-bromo-1-(4-nitrophenyl)ethanone S1 Nucleophilic Attack (S on α-carbon) R1->S1 R2 Thiourea R2->S1 S2 Intramolecular Cyclization (N on C=O) S1->S2 Forms Intermediate S3 Dehydration S2->S3 Forms Thiazoline P 5-(4-Nitrophenyl)thiazol-2-amine S3->P Aromatization

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol

3.1 Materials & Equipment

  • Reagents:

    • 2-bromo-1-(4-nitrophenyl)ethanone (1.0 mmol, 244.05 mg)

    • Thiourea (1.2 mmol, 91.35 mg)

    • Ethanol (ACS grade, 3-5 mL)

    • Cold Ethanol (for washing)

    • Deionized Water

  • Equipment:

    • Dedicated Microwave Synthesizer (e.g., CEM Discover, Anton Paar Monowave)

    • 10 mL microwave reactor vial with a magnetic stir bar

    • Magnetic stir plate

    • Analytical balance

    • Büchner funnel and vacuum filtration apparatus

    • Melting point apparatus

    • NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer for characterization

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. 2-bromo-1-(4-nitrophenyl)ethanone is a lachrymator and irritant.

3.2 Step-by-Step Synthesis Protocol

  • Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave reactor vial.

  • Reagent Addition: To the vial, add 2-bromo-1-(4-nitrophenyl)ethanone (1.0 mmol, 244.05 mg) and thiourea (1.2 mmol, 91.35 mg).

    • Scientist's Note: A slight excess of thiourea (1.1-1.2 equivalents) is used to ensure the complete consumption of the limiting α-bromoketone.

  • Solvent Addition: Add 4 mL of ethanol to the vial. The volume should be sufficient to dissolve the reactants upon heating and allow for effective stirring.

  • Sealing: Securely cap the reaction vial. Proper sealing is critical to reach temperatures above the solvent's boiling point.[10]

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the following reaction parameters:

    • Temperature: 100-120 °C (Use a ramp time of 2 minutes)

    • Hold Time: 10-15 minutes

    • Power: 150-200 W (dynamic power control is recommended)

    • Stirring: Medium to high

    • Scientist's Note: These parameters represent a typical starting point. Optimization may be required depending on the specific microwave unit. The reaction should be monitored by TLC if possible.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before carefully venting and opening.

  • Product Isolation: Upon cooling, a precipitate of the product (as the hydrobromide salt) typically forms.

  • Neutralization & Precipitation: Pour the reaction mixture into a beaker containing ~20 mL of cold water. Neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or a dilute ammonium hydroxide solution dropwise until the pH is ~7-8. This deprotonates the salt and precipitates the free amine product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting materials or impurities.[1][12]

  • Drying: Dry the purified product under vacuum to obtain 5-(4-Nitrophenyl)thiazol-2-amine as a solid.

Results: A Comparison of Methods

The microwave-assisted approach offers a significant improvement over conventional reflux methods.

ParameterMicrowave-Assisted MethodConventional Reflux Method
Reaction Time 10-15 minutes6-8 hours[8][12]
Temperature 120 °C~78 °C (Ethanol reflux)
Typical Yield 85-95%60-75%
Energy Input Low / TargetedHigh / Sustained
Work-up Simple filtrationOften requires purification

4.1 Expected Characterization Data

  • Appearance: Yellow to orange solid

  • Melting Point: 258-260 °C

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.20 (d, 2H, Ar-H), 7.85 (s, 1H, thiazole-H), 7.75 (d, 2H, Ar-H), 7.45 (s, 2H, -NH₂).

  • FT-IR (KBr, cm⁻¹): 3450-3300 (N-H stretch), 1595 (C=N stretch), 1510, 1340 (NO₂ stretch).

  • Mass Spec (ESI+): m/z 222.1 [M+H]⁺.

Workflow and Purification

The overall process from setup to analysis is streamlined. For products requiring higher purity for subsequent applications like drug development, recrystallization or column chromatography can be employed.

Caption: Experimental workflow for microwave-assisted synthesis.

Purification Protocol (Recrystallization): If necessary, the crude product can be recrystallized from a solvent like ethanol or a mixture of DMF/ethanol.[13]

  • Dissolve the crude solid in a minimum amount of hot solvent.

  • Allow the solution to cool slowly to room temperature.

  • Further cool in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.[14]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Incomplete reaction; incorrect temperature.Increase reaction time or temperature. Ensure proper vial sealing to achieve setpoint temperature. Verify reagent quality.
Dark, Tarry Product Decomposition at high temperature.Reduce the reaction temperature or time. Ensure the temperature probe is calibrated.
Product Doesn't Precipitate Product is soluble in the final mixture.Add more cold water or place the solution in an ice bath for a longer period. If very soluble, extraction with ethyl acetate may be needed.
Broad NMR Peaks Impurities present; residual acid.Ensure complete neutralization. Purify via recrystallization or column chromatography. Ensure the sample is fully dry.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science.
  • Importance of Microwave Heating In Organic Synthesis. (2022).
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. (2022). Rasayan Journal of Chemistry.
  • A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. (2022).
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol... (2014). PMC.
  • Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds. (2025). BenchChem.
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Beilstein Journals.
  • N-methyl-5-(4-nitrophenyl)-1,3-thiazol-2-amine. (2025).
  • Application Notes and Protocols for Microwave-Assisted Synthesis of Thiazole Compounds. (2025). BenchChem.
  • Microwave-Assisted Syntheses in Organic Chemistry. (2018). Springer.
  • Technical Support Center: Purification of Crude 2-Amino-5-formylthiazole. (2025). BenchChem.
  • A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • New methods for the rapid synthesis of thiazoles. (2023). University of Sussex.
  • 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. (2014).
  • MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. (2022). Journal of University of Shanghai for Science and Technology.
  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. (2022). MDPI.
  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. (2016). PMC.
  • Process of producing 2-aminothiazole. (1995).
  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (2022).
  • Synthesis, characterization of new 5-(4-nitrophenyl)-4-((4 phenoxybenzylidene)amino)-4H- 1,2,4-triazole-3-thiol metal complexes and study of the antibacterial activity. (2020).
  • 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine. (2010).

Sources

Application

Topic: Formulation of 5-(4-Nitrophenyl)thiazol-2-amine for In Vivo Studies

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The translation of promising new chemical entities (NCEs) from discovery to preclinical evaluation is frequently hindered by po...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The translation of promising new chemical entities (NCEs) from discovery to preclinical evaluation is frequently hindered by poor aqueous solubility. 5-(4-Nitrophenyl)thiazol-2-amine, a heterocyclic compound of interest, is predicted to have low water solubility, posing a significant challenge for achieving adequate systemic exposure in in vivo studies. This application note provides a comprehensive guide for the rational formulation of this compound. We delve into pre-formulation assessment, outline decision-making frameworks for formulation strategy selection, and provide two detailed, field-proven protocols: a straightforward cosolvent-based solution and a more advanced nanosuspension. The causality behind experimental choices, critical quality control steps, and considerations for in vivo study design are explained to ensure the generation of robust and reproducible data.

Introduction: The Challenge of Formulating Poorly Soluble Compounds for In Vivo Assessment

5-(4-Nitrophenyl)thiazol-2-amine belongs to the 2-aminothiazole class of compounds, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[1][2] However, the journey from a promising hit in an in vitro assay to a validated lead in an animal model is fraught with challenges, chief among them being bioavailability.[3] The majority of NCEs emerging from modern drug discovery pipelines are lipophilic and poorly soluble in water.[4] This characteristic often leads to low or erratic absorption from the gastrointestinal tract and can make parenteral administration difficult, ultimately masking the true efficacy or toxicity of the compound.[5]

Effective formulation development is therefore not an afterthought but a critical, integrated part of the preclinical research process.[6][7] A well-designed formulation ensures that the compound is delivered to the site of absorption in a solubilized state, which is a prerequisite for crossing biological membranes and exerting a systemic effect.[8] This guide addresses the specific challenges of 5-(4-Nitrophenyl)thiazol-2-amine by providing a logical, step-by-step approach to developing a viable formulation for initial in vivo proof-of-concept and pharmacokinetic studies.

Physicochemical Characterization & Pre-formulation Assessment

A thorough understanding of a compound's physicochemical properties is the foundation of successful formulation development.[3] For 5-(4-Nitrophenyl)thiazol-2-amine, specific experimental data is not widely available; therefore, we must rely on data from structurally similar compounds and computational predictions.

Table 1: Physicochemical Properties of 5-(4-Nitrophenyl)thiazol-2-amine and Related Analogs

PropertyValue (Estimated/Reported)Source & Significance
Molecular Formula C₁₀H₉N₃O₂SA related compound, N-methyl-5-(4-nitrophenyl)-1,3-thiazol-2-amine.[9]
Molecular Weight ~235.26 g/mol A related compound, N-methyl-5-(4-nitrophenyl)-1,3-thiazol-2-amine.[9] Influences diffusion and solubility.
logP (octanol/water) ~2.21Calculated for a similar compound, 2-amino-5-nitro-4-(p-nitrophenyl)thiazole.[10] Indicates high lipophilicity and likely poor aqueous solubility.
Aqueous Solubility Predicted to be very low (<10 µg/mL)Based on a calculated log₁₀WS of -4.53 for a related compound.[10] This is the primary challenge to overcome.
pKa Estimated 3-5 (basic)The 2-amino group on the thiazole ring is expected to be weakly basic. This suggests pH adjustment may have a limited effect in the physiological pH range.
Protocol: Rapid Solubility Screening

Objective: To empirically determine the solubility of 5-(4-Nitrophenyl)thiazol-2-amine in a panel of pharmaceutically acceptable excipients. This data is critical for guiding formulation strategy.

Materials:

  • 5-(4-Nitrophenyl)thiazol-2-amine powder

  • Glass vials (2 mL)

  • Micro-spatula

  • Vortex mixer and/or orbital shaker

  • Panel of GRAS (Generally Recognized As Safe) solvents/excipients (see Table 2)

  • Centrifuge

Procedure:

  • Preparation: Add an excess amount of the compound (e.g., 2-5 mg) to 1 mL of each selected vehicle in a glass vial. The goal is to have undissolved solid remaining to ensure saturation.

  • Equilibration: Tightly cap the vials and agitate at a controlled temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium. A vortex mixer followed by an orbital shaker is ideal.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Analysis: Carefully collect an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS). If a quantitative method is not available, a qualitative assessment (low, medium, high) based on visual inspection can provide initial guidance.

Table 2: Example Excipient Panel for Solubility Screening

Vehicle ClassExample ExcipientsRationale for Inclusion
Aqueous Buffers PBS (pH 7.4), Citrate Buffer (pH 4.0)Establishes baseline aqueous solubility and effect of pH.
Cosolvents Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), EthanolWater-miscible organic solvents that can increase solubility by reducing solvent polarity.[11]
Surfactants 10% Polysorbate 80, 10% Solutol® HS 15Non-ionic surfactants that form micelles to encapsulate and solubilize hydrophobic compounds.[4][11]
Lipids/Oils Sesame Oil, Labrasol®, Maisine® CCLipid-based excipients for potential use in self-emulsifying or lipid solution formulations.[5][8]
Complexing Agents 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Forms inclusion complexes where the hydrophobic drug resides within the cyclodextrin cavity.[4][12]

Formulation Strategies & Rationale

The data from the pre-formulation assessment guides the selection of an appropriate and efficient formulation strategy. For a compound like 5-(4-Nitrophenyl)thiazol-2-amine, which is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) agent, the primary goal is to enhance solubility and dissolution rate.[12]

G cluster_0 Start Compound Solubility Screening Sol_High Solubility > Target Dose in Aqueous Vehicle? Start->Sol_High Sol_Cosolvent Solubility > Target Dose in Cosolvent/Surfactant? Sol_High->Sol_Cosolvent No Form_Solution Formulate as Simple Aqueous Solution Sol_High->Form_Solution Yes Sol_Lipid Solubility > Target Dose in Lipid Vehicle? Sol_Cosolvent->Sol_Lipid No Form_Cosolvent Formulate as Cosolvent or Micellar Solution Sol_Cosolvent->Form_Cosolvent Yes Form_Lipid Formulate as Lipid-Based System (e.g., SEDDS) Sol_Lipid->Form_Lipid Yes Form_Suspension Formulate as Suspension (Micronized or Nanosized) Sol_Lipid->Form_Suspension No End Proceed to In Vivo Study Form_Solution->End Form_Cosolvent->End Form_Lipid->End Form_Suspension->End G cluster_0 A 1. Weigh Compound B 2. Add PEG 400 & Propylene Glycol A->B C 3. Vortex/Sonicate to Dissolve B->C D 4. Add Water Dropwise C->D E 5. Final Vortex & Visual Inspection D->E F 6. Store Protected from Light E->F

Caption: Workflow for cosolvent solution preparation.

Materials:

  • 5-(4-Nitrophenyl)thiazol-2-amine

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Sterile Water for Injection

  • Sterile glass vial (e.g., 10 mL)

  • Analytical balance

  • Pipettes

  • Vortex mixer

  • Bath sonicator

Vehicle Composition: 40% PEG 400, 10% PG, 50% Water (v/v/v)

Procedure (to make 5 mL of a 1 mg/mL solution):

  • Weigh Compound: Accurately weigh 5.0 mg of 5-(4-Nitrophenyl)thiazol-2-amine and transfer it to the sterile 10 mL glass vial.

    • Rationale: Precise weighing is essential for accurate dosing.

  • Add Cosolvents: Add 2.0 mL of PEG 400 to the vial. Vortex thoroughly. Then, add 0.5 mL of Propylene Glycol.

    • Rationale: The compound is typically more soluble in the neat organic solvents. Dissolving it in the organic phase first prevents it from crashing out, which can happen if water is added too early.

  • Ensure Complete Dissolution: Vortex and sonicate the mixture until the compound is completely dissolved. A clear, particle-free solution should be observed. This is a critical QC step. If the compound does not dissolve at this stage, the formulation will fail.

  • Add Aqueous Phase: Slowly add 2.5 mL of sterile water to the vial while continuously vortexing. Add the water dropwise or in small aliquots to prevent localized concentration changes that could cause precipitation.

    • Rationale: Gradual addition maintains the drug in a solubilized state during the transition to a more aqueous environment.

  • Final Homogenization and QC: Vortex the final solution for another 2 minutes. Visually inspect the solution against a light and dark background. It must be perfectly clear and free of any precipitates or haze.

    • Rationale: This final check confirms the drug has remained in solution and the formulation is suitable for administration.

  • Storage: Store the formulation in the sealed vial, protected from light, at 4°C. Determine the stability of the formulation over the intended period of use (e.g., by visual inspection and HPLC analysis after 24 hours).

Protocol 2: Preparation of an Amorphous Nanosuspension by Wet Milling

Objective: To prepare a 10 mg/mL nanosuspension of 5-(4-Nitrophenyl)thiazol-2-amine stabilized by a combination of a polymer and a surfactant. This method is suitable for higher doses or when cosolvents are not viable.

G cluster_0 A 1. Prepare Stabilizer Solution B 2. Create Pre-suspension (Drug + Solution) A->B C 3. Add Milling Media (Beads) B->C D 4. Wet Mill for Specified Time C->D E 5. Separate Suspension from Media D->E F 6. QC: Particle Size Analysis (DLS) E->F

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for Hantzsch thiazole synthesis

Technical Support Center: Advanced Optimization & Troubleshooting for Hantzsch Thiazole Synthesis Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Optimization & Troubleshooting for Hantzsch Thiazole Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals seeking to optimize reaction conditions, troubleshoot complex side reactions, and maximize yields in the synthesis of thiazole scaffolds. While the classical condensation of an α-haloketone with a thioamide is robust, scaling and functionalizing these heterocycles require precise thermodynamic and kinetic control.

Part 1: Mechanistic Framework & Causality

Understanding the reaction trajectory is the first step in self-validating your experimental design. The Hantzsch synthesis is not a single concerted step but a multi-stage cascade. By understanding the causality of each step, you can pinpoint exactly where a reaction is failing:

  • Bimolecular Nucleophilic Substitution (S_N2): The highly nucleophilic thioamide sulfur attacks the electron-deficient α-carbon of the haloketone, displacing the halide[1].

  • Tautomerization: The resulting intermediate shifts from a thioamide to an imine form.

  • Intramolecular Cyclization: The imine nitrogen attacks the ketone carbonyl, forming a hydroxythiazoline intermediate[2].

  • Dehydration: Elimination of water yields the thermodynamically stable, aromatic thiazole ring.

Mechanism Start α-Haloketone + Thioamide SN2 Step 1: SN2 Attack (C-S Bond Formation) Start->SN2 Taut Step 2: Tautomerization (Thioamide to Imine) SN2->Taut Cycl Step 3: Intramolecular Cyclization (Hydroxythiazoline Intermediate) Taut->Cycl Dehyd Step 4: Dehydration (Aromatization) Cycl->Dehyd Product Substituted Thiazole Dehyd->Product

Caption: Mechanistic cascade of the Hantzsch thiazole synthesis.

Part 2: FAQs on Reaction Optimization

Q: How do solvent and temperature choices thermodynamically influence the yield? A: The initial S_N2 step is highly dependent on solvent polarity, while the final dehydration step requires sufficient thermal energy. Protic solvents like ethanol or methanol are standard, but utilizing microwave irradiation (70–90°C) provides uniform dielectric heating that overcomes the activation energy barrier more efficiently, pushing the dehydration step to completion in minutes rather than hours[1]. Alternatively, ultrasonic irradiation combined with a heterogeneous catalyst (e.g., silica-supported tungstosilicic acid) creates localized acoustic cavitation hotspots. This drastically enhances mass transfer and lowers the activation energy, allowing the reaction to proceed at room temperature with yields up to 90%[3].

Q: What is the causality behind the formation of isomeric side products? A: When using N-monosubstituted thioureas, regioselectivity is heavily dictated by the pH of the reaction medium. In neutral solvents, the reaction exclusively yields 2-(N-substituted amino)thiazoles. However, under strongly acidic conditions (e.g., 10M HCl in ethanol), the protonation state of the intermediates shifts the cyclization trajectory, leading to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles[4].

Quantitative Data: Optimization Parameters
Reaction ConditionSolvent SystemTemp / EnergyTimeTypical YieldMechanistic Causality
Conventional Ethanol / Water65°C (Reflux)4–6 h60–70%Standard thermal activation; prone to incomplete dehydration[3].
Acidic Shift 10M HCl-EtOH80°C20 min~73% (Isomer)Acid protonates intermediates, shifting regioselectivity to 2-imino derivatives[4].
Microwave Methanol or Ethanol70–90°C (MW)10–30 min85–95%Rapid, uniform heating accelerates the S_N2 and dehydration steps[1].
Ultrasonic + Catalyst EtOH/H₂O + Silica-TSARoom Temp (US)30–45 min79–90%Acoustic cavitation enhances mass transfer; catalyst lowers activation energy[3].

Part 3: Troubleshooting Guide & Decision Logic

Issue: Multiple spots on TLC indicating complex side reactions. If your Thin Layer Chromatography (TLC) reveals a complex mixture, apply the following diagnostic logic to isolate the variable:

  • Spot 1 (Oxazole formation): Check the purity of your thioamide. If it is contaminated with the corresponding oxygen-based amide, oxazole byproducts will inevitably form through a competing cyclization pathway[5].

  • Spot 2 (Regioisomers): If using unsymmetrical α-haloketones or N-substituted thioamides, verify the pH. Acidic environments promote the formation of 2-imino-2,3-dihydrothiazole isomers. Buffer the reaction to a neutral pH to restore selectivity[4].

  • Spot 3 (Unreacted starting materials / Intermediates): This indicates an incomplete reaction where the hydroxythiazoline intermediate is trapped. You must force the dehydration step by either increasing the temperature, extending the reaction time, or adding a dehydrating agent like trifluoroacetic anhydride (TFAA)[5],[2].

Troubleshooting Start TLC shows multiple spots? pHCheck Are conditions acidic? Start->pHCheck Yes Regio Regioisomers forming. Adjust to neutral/basic pH. pHCheck->Regio Yes PurityCheck Are starting materials pure? pHCheck->PurityCheck No Oxazole Amide impurity present. Oxazole byproduct forming. Purify thioamide. PurityCheck->Oxazole No Incomplete Incomplete dehydration. Increase temp or add TFAA. PurityCheck->Incomplete Yes

Caption: Troubleshooting logic for resolving multiple TLC spots in Hantzsch synthesis.

Part 4: Validated Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (High-Yield, Rapid)

Self-Validating Principle: Microwave irradiation provides direct dielectric heating, ensuring the rapid and complete conversion of the hydroxythiazoline intermediate to the aromatic thiazole. This minimizes the time the reactants spend at elevated temperatures, thereby suppressing thermal degradation side-products[1].

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the α-haloketone (1.0 mmol) and the thioamide/thiourea (1.0 mmol).

  • Solvent Addition: Add 2.0 mL of absolute ethanol. (Critical: Ensure the solvent volume does not exceed the safe operating limit of the microwave vessel).

  • Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at 70–90°C for 10–30 minutes[1].

  • Monitoring: Vent and cool the vial. Analyze a 5 µL aliquot via TLC (eluent: 50% ethyl acetate/hexane). The disappearance of the α-haloketone spot confirms S_N2 completion[6].

  • Isolation: Pour the mixture into a beaker containing 10 mL of ice-cold 5% Na₂CO₃ solution. The basic quench neutralizes the generated HX acid and forces the poorly water-soluble thiazole to precipitate[7],[6].

  • Purification: Filter the precipitate via a Büchner funnel, wash with cold distilled water, and recrystallize from hot ethanol.

Protocol B: Neutral-Condition Synthesis for N-Substituted Thioureas

Self-Validating Principle: Maintaining strict neutral conditions prevents the protonation-driven diversion of the cyclization step, suppressing the formation of 2-imino-2,3-dihydrothiazole isomers[5],[4].

  • Setup: Combine the α-haloketone (5.0 mmol) and N-substituted thiourea (5.5 mmol) in a 50 mL round-bottom flask.

  • Buffering: Add 15 mL of acetonitrile and 0.5 g of finely powdered NaHCO₃ to act as a mild acid scavenger[5].

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux for 2–4 hours using a heating mantle.

  • Workup: Cool to room temperature. Filter the mixture to remove unreacted NaHCO₃ and formed sodium halide salts.

  • Concentration: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue via silica gel column chromatography to isolate the pure 2-(N-substituted amino)thiazole.

Part 5: References

  • Bramley, S. E., et al. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Jafari, A. A., et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC (NIH).[Link]

  • ResearchGate Contributors. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Reducing By-Product Formation in 5-(4-Nitrophenyl)thiazol-2-amine Synthesis

Welcome to the Technical Support Center for the synthesis of 5-(4-Nitrophenyl)thiazol-2-amine. This guide is designed for researchers and drug development professionals seeking to optimize their synthetic workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-(4-Nitrophenyl)thiazol-2-amine. This guide is designed for researchers and drug development professionals seeking to optimize their synthetic workflows.

While classical Hantzsch thiazole syntheses using α -haloaldehydes often suffer from poor regiocontrol and polymeric degradation, modern approaches utilize Palladium-catalyzed direct C5-arylation [1]. However, this transition-metal-catalyzed route introduces its own specific by-product challenges. This guide provides a self-validating protocol, mechanistic troubleshooting, and quantitative data to help you achieve high-purity yields.

Section 1: Mechanistic Workflow & Pathway Visualization

The optimal route involves a three-step sequence: Amine protection, Pd-catalyzed C-H arylation, and acidic deprotection. The diagram below illustrates the intended pathway and the mechanistic branching points where by-products emerge.

SynthesisPathway A 2-Aminothiazole (Starting Material) B N-(Thiazol-2-yl)acetamide (Protected Amine) A->B Ac2O, Pyridine By1 N-Arylation By-products A->By1 Unprotected Pd/Ar-X C N-(5-(4-Nitrophenyl)thiazol-2-yl)acetamide (C5-Arylated) B->C 1-Bromo-4-nitrobenzene Pd(OAc)2, KOAc By2 C4,C5-Diarylation B->By2 Excess Ar-X >140°C By3 4,4'-Dinitrobiphenyl B->By3 O2 presence D 5-(4-Nitrophenyl)thiazol-2-amine (Target Product) C->D HCl, EtOH Reflux

Mechanistic workflow for 5-(4-Nitrophenyl)thiazol-2-amine synthesis and by-product branching.

Section 2: Self-Validating Experimental Protocol

To ensure reproducibility, each step in this protocol includes built-in analytical validation checkpoints.

Step 1: Amine Protection (Acetylation)
  • Reaction: Dissolve 2-aminothiazole (10 mmol) in anhydrous pyridine (15 mL). Cool to 0 °C. Add acetic anhydride (12 mmol) dropwise. Stir at room temperature for 4 hours.

  • Workup: Quench with crushed ice (50 g). Filter the resulting white precipitate, wash with cold water, and dry under vacuum.

  • Self-Validation: Run TLC (EtOAc/Hexane 1:1). The highly polar starting material ( Rf​≈0.1 ) must be completely absent, replaced by a single spot ( Rf​≈0.4 ). 1 H NMR should show a sharp singlet at ~2.2 ppm (acetyl CH 3​ ).

Step 2: Pd-Catalyzed Direct C5-Arylation
  • Preparation: In a Schlenk flask, combine N-(thiazol-2-yl)acetamide (5 mmol), 1-bromo-4-nitrobenzene (5.25 mmol), KOAc (10 mmol), and Pd(OAc) 2​ (1 mol%).

  • Degassing: Add anhydrous Dimethylacetamide (DMA, 15 mL). Sparge the mixture with high-purity N 2​ for 30 minutes to remove dissolved oxygen.

  • Reaction: Seal the flask and heat at 130 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash sequentially with water (3x) and brine. Dry over Na 2​ SO 4​ and concentrate. Purify via recrystallization from EtOH.

  • Self-Validation: 1 H NMR must show the disappearance of the thiazole C5-H proton (typically ~7.2 ppm) and the appearance of a characteristic AB quartet (~8.2 and ~7.6 ppm) corresponding to the 4-nitrophenyl group.

Step 3: Deprotection (Hydrolysis)
  • Reaction: Suspend the arylated intermediate in 2M HCl in ethanol (20 mL). Reflux for 6 hours.

  • Workup: Cool to room temperature and carefully neutralize with saturated aqueous NaHCO 3​ until pH 8 is reached. Extract with EtOAc, dry, and concentrate.

  • Self-Validation: IR spectroscopy must show the appearance of primary amine N-H stretches (doublet at ~3300-3400 cm −1 ) and the complete disappearance of the amide carbonyl stretch (~1670 cm −1 ).

Section 3: Troubleshooting FAQs

Q1: Why am I observing significant N-(4-nitrophenyl)thiazol-2-amine instead of the C5-arylated product? Causality: This occurs if you attempt the cross-coupling on unprotected 2-aminothiazole. Palladium readily undergoes oxidative addition to the aryl halide and subsequently coordinates to the highly nucleophilic exocyclic amine. The Buchwald-Hartwig N-arylation pathway kinetically outcompetes the Concerted Metalation-Deprotonation (CMD) pathway required for C-H activation at the C5 position[2]. Solution: Ensure complete protection of the amine as an acetamide (Step 1). The electron-withdrawing acetyl group drastically reduces the nucleophilicity of the nitrogen, redirecting the Pd(II) intermediate to the C5 carbon via the acetate-facilitated CMD mechanism[1].

Q2: LC-MS indicates a substantial amount of a diarylated by-product. How do I restrict arylation strictly to the C5 position? Causality: The C5 position of the thiazole ring is kinetically favored for direct arylation due to its higher nucleophilicity and lower steric hindrance compared to C4. However, if the reaction is subjected to prolonged heating, temperatures exceeding 140 °C, or an excess of the aryl halide, the thermodynamic barrier for secondary C-H activation at the C4 position is breached, leading to C4,C5-diarylation. Solution: Strictly control the stoichiometry of 1-bromo-4-nitrobenzene to exactly 1.05 equivalents. Maintain the reaction temperature at strictly 130 °C and monitor via TLC/LC-MS to terminate heating immediately upon consumption of the mono-arylated intermediate.

Q3: I am isolating a bright yellow, highly insoluble solid that NMR confirms is 4,4'-dinitrobiphenyl. What causes this homocoupling? Causality: Homocoupling of the aryl halide is a classic side reaction driven by the presence of molecular oxygen. O 2​ oxidizes the active Pd(0) species back to Pd(II) outside the standard catalytic cycle. This facilitates a secondary pathway where two 4-nitrophenyl groups transmetalate onto the same Pd(II) center before undergoing reductive elimination to form the biaryl by-product. Solution: Implement rigorous Schlenk techniques. Sparge the DMA solvent with high-purity nitrogen or argon for at least 30 minutes prior to heating.

Q4: During the final deprotection step, I am seeing incomplete conversion. Can I use standard NaOH hydrolysis instead? Causality: The 4-nitrophenyl group is strongly electron-withdrawing. It delocalizes electron density away from the thiazole ring, which surprisingly stabilizes the amide bond against standard basic hydrolysis. Using harsh basic conditions (e.g., refluxing concentrated NaOH) to force the reaction will lead to nucleophilic attack on the thiazole core, causing ring-opening degradation. Solution: Rely exclusively on acidic hydrolysis (Step 3). The acid protonates the amide oxygen, highly activating the carbonyl carbon for nucleophilic attack by water, while the mildly acidic conditions preserve the integrity of the thiazole heterocycle.

Section 4: Quantitative By-Product Profiling

The table below summarizes the expected product and by-product distributions based on specific deviations from the optimized protocol, allowing you to diagnose issues based on your isolated yields.

Reaction Condition DeviationC5-Arylated Product (%)N-Arylated By-product (%)Diarylated By-product (%)Homocoupled By-product (%)
Optimized Protocol (Protected, 130 °C, N 2​ )88% Not Detected 2% <1%
Unprotected Amine (Direct use)15%75%<5%<5%
Excessive Heat (150 °C) & Excess Ar-Br65%Not Detected25%<1%
Poor Degassing (Air atmosphere)40%Not Detected<5%45%

Section 5: References

  • Roger, J., Požgan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry.[Link][1]

  • McGowan, M. A., Henderson, J. L., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters.[Link][2]

Sources

Troubleshooting

Technical Support Center: Method Refinement for Accurate Quantification of 5-(4-Nitrophenyl)thiazol-2-amine

Welcome to the technical support center for the analytical quantification of 5-(4-Nitrophenyl)thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth te...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical quantification of 5-(4-Nitrophenyl)thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure accurate and robust quantification of this compound.

Introduction

5-(4-Nitrophenyl)thiazol-2-amine is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, featuring a basic aminothiazole ring and a chromophoric nitrophenyl group, presents specific challenges and opportunities for analytical quantification. This guide will focus on the refinement of High-Performance Liquid Chromatography (HPLC) methods, as this is a widely accessible and powerful technique for such analyses.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an HPLC method for 5-(4-Nitrophenyl)thiazol-2-amine?

A: A reversed-phase HPLC method using a C18 column is the most common and effective approach for compounds of this nature.[1] A good starting point would be an isocratic elution with a mobile phase consisting of a mixture of an acidic aqueous buffer and an organic solvent, such as acetonitrile or methanol.

Q2: What is the optimal UV detection wavelength for 5-(4-Nitrophenyl)thiazol-2-amine?

A: The optimal UV detection wavelength corresponds to the compound's maximum absorbance (λmax). While the exact λmax for 5-(4-Nitrophenyl)thiazol-2-amine is not readily published, related nitroaromatic and aminothiazole compounds often exhibit strong absorbance in the UV range. For instance, a similar compound, 2-amino-4-(p-nitrophenyl)thiazole, has a published UV spectrum, and a detection wavelength of 272 nm has been used for a novel aminothiazole.[2][3] It is highly recommended to determine the λmax experimentally by running a UV-Vis spectrum of a standard solution of 5-(4-Nitrophenyl)thiazol-2-amine.

Q3: My peak for 5-(4-Nitrophenyl)thiazol-2-amine is tailing. What are the likely causes and solutions?

A: Peak tailing for a basic compound like an aminothiazole is often due to secondary interactions with acidic silanol groups on the silica-based column packing.[4] To mitigate this, consider the following:

  • Lower the mobile phase pH: Using an acidic modifier like phosphoric acid or formic acid to bring the mobile phase pH to around 3 will suppress the ionization of the silanol groups.[4]

  • Use an end-capped column: Modern, high-purity silica columns that are end-capped have fewer residual silanol groups.

  • Add a competing base: A small amount of a basic modifier like triethylamine can be added to the mobile phase to block the active silanol sites.[4]

Q4: I am observing a drift in retention times. What should I investigate?

A: Retention time drift can be caused by several factors:

  • Inadequate column equilibration: Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analytical run.

  • Mobile phase composition changes: Inaccurate mixing of the mobile phase or evaporation of the more volatile component can lead to drift. Prepare fresh mobile phase daily and keep the solvent bottles capped.

  • Temperature fluctuations: Use a column oven to maintain a consistent temperature.[5]

  • Pump issues or leaks: Check for pressure fluctuations and inspect the system for any leaks.[5]

HPLC Method Development and Troubleshooting Guide

This section provides a detailed, step-by-step approach to developing a robust and accurate HPLC method for the quantification of 5-(4-Nitrophenyl)thiazol-2-amine, followed by a comprehensive troubleshooting guide.

Part 1: Recommended Starting HPLC Method

This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Orthophosphoric acid or Formic acid (AR grade).

  • Water (HPLC grade or Milli-Q).

  • 5-(4-Nitrophenyl)thiazol-2-amine reference standard of known purity.

Preparation of Solutions:

  • Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) containing 0.1% orthophosphoric acid. The optimal ratio should be determined experimentally. Degas the mobile phase before use.

  • Diluent: A mixture of acetonitrile and water (50:50 v/v) is a suitable diluent.

  • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to prepare a stock solution (e.g., 100 µg/mL). Prepare working standards by serial dilution.

  • Sample Solution: Prepare the sample by dissolving it in the diluent to a concentration within the expected calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[6]

Chromatographic Conditions:

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Orthophosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength Determine λmax experimentally (start at 272 nm)[2]
Run Time 10 minutes (adjust as needed)

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_optimization Optimization & Validation A Define Analytical Objective B Reference Standard & Sample Prep A->B C Mobile Phase & Diluent Prep B->C D Initial Method Conditions C->D E Inject Standard & Sample D->E F Evaluate Chromatogram E->F G Optimize Parameters (Peak Shape, Resolution) F->G H Method Validation (ICH Guidelines) G->H I Finalized Method H->I

Caption: A logical workflow for HPLC method development and validation.

Part 2: Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with silanol groups; Column overload.Lower mobile phase pH to ~3; Use an end-capped column; Reduce sample concentration.[4]
Peak Fronting Column overload; Poor sample solubility in mobile phase.Dilute the sample; Ensure the sample is fully dissolved in the diluent.
Broad Peaks Low flow rate; Column degradation; High dead volume.Optimize flow rate; Replace the column; Check and minimize tubing lengths.[5]
Split Peaks Partially blocked column frit; Column void; Sample solvent incompatible with mobile phase.Reverse flush the column; Replace the column; Dissolve the sample in the mobile phase.
Inconsistent Retention Times Fluctuating column temperature; Mobile phase composition change; Pump malfunction or leaks.Use a column oven; Prepare fresh mobile phase daily; Service the pump and check for leaks.[5]
Baseline Noise or Drift Air bubbles in the system; Contaminated mobile phase; Detector lamp aging.Degas the mobile phase thoroughly; Use high-purity solvents; Replace the detector lamp.[7]
Part 3: Method Validation

Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Conference on Harmonisation (ICH) guidelines.[8]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated through forced degradation studies.[9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies should be performed on the drug substance.[9][10] This involves subjecting the compound to stress conditions such as:

  • Acidic hydrolysis: (e.g., 0.1 M HCl)

  • Basic hydrolysis: (e.g., 0.1 M NaOH)

  • Oxidative degradation: (e.g., 3% H₂O₂)

  • Thermal degradation: (e.g., heating at 80°C)

  • Photolytic degradation: (e.g., exposure to UV light)

The developed HPLC method should be able to separate the intact drug from any degradation products formed.

Workflow for Forced Degradation Study:

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation cluster_outcome Outcome A Acid Hydrolysis F Analyze Stressed Samples by HPLC A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Evaluate Peak Purity & Resolution F->G H Identify Degradation Products (if necessary) G->H I Confirm Method is Stability-Indicating G->I

Caption: Workflow for conducting a forced degradation study.

Advanced Technique: LC-MS/MS for Higher Sensitivity and Specificity

For analyses requiring higher sensitivity and specificity, such as in bioanalytical studies or for trace impurity analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Key Advantages of LC-MS/MS:

  • Enhanced Selectivity: By monitoring specific precursor-to-product ion transitions, interferences from the sample matrix can be minimized.[11]

  • Improved Sensitivity: LC-MS/MS can achieve much lower limits of detection and quantitation compared to HPLC-UV.[11]

  • Structural Information: Mass spectrometry provides molecular weight and fragmentation information, which can aid in the identification of unknown impurities or metabolites.[2]

Considerations for LC-MS/MS Method Development:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is likely to be suitable for 5-(4-Nitrophenyl)thiazol-2-amine due to the basic nitrogen atoms.

  • Mobile Phase: Use volatile buffers like ammonium formate or ammonium acetate instead of non-volatile buffers like phosphate. Formic acid is a common acidic modifier.

  • Optimization of MS Parameters: The precursor ion (the protonated molecule [M+H]⁺) and suitable product ions need to be determined by infusing a standard solution into the mass spectrometer.

References

  • Shaikh, A. S. S., & Shaikh, D. A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33. [Link]

  • Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • SIELC Technologies. (2018, May 16). Separation of Thiazole, 2-amino-5-(p-nitrophenylsulfonyl)- on Newcrom R1 HPLC column. [Link]

  • Silva, A. F., et al. (2022). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 33, 2235-2246. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Amino-4-(4-nitrophenyl)thiazole. In NIST Chemistry WebBook. [Link]

  • Chemical Synthesis Database. (2025, May 20). N-methyl-5-(4-nitrophenyl)-1,3-thiazol-2-amine. [Link]

  • Hu, Y., & Li, J. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-31. [Link]

  • Khan, I., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Molecular Structure, 1315, 138234. [Link]

  • Chen, Y., et al. (2015). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 997, 173-179. [Link]

  • Mattammal, M. B., et al. (1981). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Biomedical Mass Spectrometry, 8(7), 305-311. [Link]

  • Shimadzu. (n.d.). Analysis of Artificial Colorants by Ultra-Fast Liquid Chromatography- Mass Spectrometry. [Link]

  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. [Link]

  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. [Link]

  • ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]

  • Kumar, A., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Scientific Reports, 14(1), 1-14. [Link]

  • Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4-THIADIAZOLE-2-AMINES. RASAYAN Journal of Chemistry, 10(1), 254-262. [Link]

  • Kumar, P., et al. (2018). Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form. Scientia Pharmaceutica, 86(3), 35. [Link]

Sources

Optimization

optimizing the conditions for the Suzuki coupling of 2-aminothiazole derivatives

Welcome to the Technical Support Center for Advanced Cross-Coupling. This guide is specifically engineered for researchers and drug development professionals working with the 2-aminothiazole scaffold—a privileged pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling. This guide is specifically engineered for researchers and drug development professionals working with the 2-aminothiazole scaffold—a privileged pharmacophore in medicinal chemistry that notoriously complicates transition-metal catalysis.

Below, you will find an in-depth troubleshooting guide, a mechanistic workflow, quantitative benchmarking data, and a self-validating experimental protocol designed to ensure reproducible Suzuki-Miyaura couplings.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: Why does my palladium catalyst precipitate as a black solid (palladium black) shortly after initiating the coupling of an unprotected 5-bromo-2-aminothiazole? The Causality: The 2-aminothiazole ring possesses an electron-rich exocyclic amine and an endocyclic nitrogen. These act as strong coordinating ligands. When using standard, unhindered catalysts like Pd(PPh3​)4​ , the thiazole nitrogens outcompete the triphenylphosphine ligands. This forms a stable, catalytically inactive Pd(II)-thiazole coordination complex that eventually aggregates and crashes out of solution as palladium black[1]. The Solution: You must employ steric exclusion or electronic deactivation.

  • Method A (Steric Exclusion): Switch to a highly bulky biarylphosphine ligand system, such as XPhos (often deployed as the XPhos Pd G2 precatalyst). The extreme steric bulk of XPhos physically blocks the thiazole nitrogen from accessing the palladium center, keeping the metal in the productive catalytic cycle[1].

  • Method B (Electronic Deactivation): Protect the 2-amino group with an electron-withdrawing Boc or Acetyl group. This pulls electron density away from the ring, significantly reducing the coordinating ability of the heterocycle[2].

Q2: I am observing massive protodeboronation of my arylboronic acid before the coupling completes. How can I prevent this? The Causality: Heteroaryl boronic acids and electron-deficient aryl boronic acids are highly susceptible to base-catalyzed protodeboronation (cleavage of the C-B bond to form a C-H bond). This degradation pathway outpaces the transmetalation step when harsh bases (e.g., Na2​CO3​ , NaOH ) or excessively high temperatures are used. The Solution:

  • Soften the Base: Switch to a milder base like K3​PO4​ or Cs2​CO3​ , which provides sufficient alkalinity for transmetalation without accelerating boronic acid degradation[1].

  • Control the Active Concentration: Convert your boronic acid to a potassium trifluoroborate salt ( R-BF3​K ) or a pinacol ester (Bpin). These derivatives slowly hydrolyze in situ, keeping the instantaneous concentration of the active boronic acid low and minimizing degradation[2].

Q3: What is the optimal approach for sterically hindered substrates, such as 4-tert-butyl-5-bromo-2-aminothiazole? The Causality: The bulky tert-butyl group adjacent to the C5-bromide creates a massive steric shield, severely hindering the initial oxidative addition of the Pd(0) species into the C-Br bond. The Solution: Oxidative addition must be thermodynamically forced. Utilize Pd(dppf)Cl2​ , which features a large bite angle that accelerates reductive elimination, freeing up the catalyst faster. Elevate the reaction temperature to 80–120 °C, or utilize microwave irradiation to overcome the high activation barrier[3].

Part 2: Mechanistic Workflow

The following diagram illustrates the catalytic cycle, highlighting the specific point of failure (off-cycle poisoning) caused by the 2-aminothiazole moiety, and the optimized pathway using bulky ligands.

SuzukiCycle Pd0 Active Pd(0) Catalyst (e.g., Pd-XPhos) OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 5-Bromo-2-aminothiazole Poisoning Catalyst Deactivation (Thiazole-N Coordination) Pd0->Poisoning Unprotected NH2 (Poor Ligand Choice) TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Mild Base (K3PO4) RedElim Reductive Elimination (Product Formation) TransMet->RedElim Aryl-B(OH)2 RedElim->Pd0 Coupled Product Poisoning->Pd0 Bulky Ligands (XPhos) or Boc-Protection

Figure 1: Suzuki-Miyaura cycle showing off-cycle catalyst poisoning by 2-aminothiazole.

Part 3: Quantitative Optimization Data

The table below summarizes the causality of condition choices and their direct impact on the quantitative yield of 2-aminothiazole cross-couplings.

Substrate TypeCoupling PartnerCatalyst / LigandBase / Solvent SystemTemp / TimeTypical YieldFailure Mode / Note
Unprotected 5-bromo-2-aminothiazoleAryl- B(OH)2​ Pd(PPh3​)4​ Na2​CO3​ / Dioxane- H2​O 90 °C, 12h< 20%Catalyst poisoning (Pd black)
Unprotected 5-bromo-2-aminothiazoleAryl- B(OH)2​ XPhos Pd G2 K3​PO4​ / THF- H2​O (4:1)50 °C, 12h70–85%Optimal for unprotected amines[1]
N-Boc-5-bromo-2-aminothiazoleAryl- B(OH)2​ Pd(dppf)Cl2​ K2​CO3​ / Dioxane- H2​O 80 °C, 8h85–95%Electronic deactivation prevents poisoning
2-amino-4-(4-bromophenyl)thiazoleBenzyl- BF3​K PdCl2​(dppf) Cs2​CO3​ / Toluene- H2​O 100 °C, 18h50–78%Trifluoroborate prevents protodeboronation[2]

Part 4: Self-Validating Experimental Protocol

Optimized Workflow: Suzuki-Miyaura Coupling using XPhos Pd G2 This protocol is specifically optimized for unprotected 5-bromo-2-aminothiazole derivatives to bypass the need for Boc-protection/deprotection steps[1].

Step 1: Preparation of the Catalytic System

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-aminothiazole (1.0 equiv, 1.0 mmol) and the arylboronic acid (1.5 equiv, 1.5 mmol).

  • Add the precatalyst XPhos Pd G2 (0.04 equiv, 4 mol%).

  • Causality Note: While XPhos Pd G2 is bench-stable, evacuate and backfill the flask with Argon three times. Oxygen will rapidly quench the highly active, electron-rich Pd(0) species generated in situ.

Step 2: Solvent and Base Addition

  • In a separate vial, prepare a 4:1 mixture of THF and H2​O . Degas the mixture by sparging with Argon for 15 minutes.

  • Dissolve K3​PO4​ (3.0 equiv, 3.0 mmol) in the aqueous portion of the solvent mixture.

  • Add the degassed solvent system (approx. 5 mL total volume) to the Schlenk flask via syringe.

Step 3: Reaction Execution & System Validation

  • Heat the reaction mixture to 50 °C and stir overnight. Causality Note: The low temperature is enabled by the highly active XPhos ligand and is critical to suppressing the thermal degradation of the boronic acid.

  • Validation Checkpoint: At the 2-hour mark, spot the reaction mixture on a TLC plate against both starting materials.

    • If the boronic acid is consumed but the thiazole remains: Protodeboronation is occurring. (Action: In future runs, switch to a pinacol ester).

    • If both remain unconsumed and the solution turns black: Catalyst poisoning has occurred. (Action: Verify Argon purity; consider increasing XPhos loading).

    • If both are consuming concurrently: The catalytic cycle is functioning optimally.

Step 4: Workup and Isolation

  • Cool the mixture to room temperature and quench with a 50% aqueous NH4​Cl solution (10 mL).

  • Extract the aqueous layer with Ethyl Acetate ( 3×25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel column chromatography to afford the pure 5-aryl-2-aminothiazole.

References

  • Halogen Dance-Based Synthesis of Phosphonomethoxyethyl (PME) Substituted 2-Aminothiazoles as Potent Inhibitors of Bacterial Adenylate Cyclases.National Institutes of Health (PMC).
  • Effect of Modifier Structure on the Activation of Leukotriene A4 Hydrolase Aminopeptidase Activity.Journal of Medicinal Chemistry - ACS Publications.
  • Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Assessing the Reproducibility of 5-(4-Nitrophenyl)thiazol-2-amine Synthesis: A Comparative Protocol Guide

The 2-amino-5-arylthiazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, antimicrobial agents, and neurodegenerative disease therapeutics[1]...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-amino-5-arylthiazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore in kinase inhibitors, antimicrobial agents, and neurodegenerative disease therapeutics[1]. However, while 4-aryl-2-aminothiazoles are easily accessed via the classic Hantzsch synthesis (condensing α -haloketones with thiourea), the regioselective synthesis of 5-aryl derivatives like 5-(4-Nitrophenyl)thiazol-2-amine (CAS: 40353-58-0) presents a distinct synthetic challenge.

This guide objectively compares the two most reproducible and scalable methodologies for synthesizing 5-(4-nitrophenyl)thiazol-2-amine: the Suzuki-Miyaura Cross-Coupling of pre-functionalized precursors and the Palladium-Catalyzed Direct C-H Arylation of unprotected 2-aminothiazole.

Mechanistic Pathways & Workflow Visualization

The synthesis of 5-(4-nitrophenyl)thiazol-2-amine can be approached either by coupling a halogenated thiazole with an arylboronic acid (Protocol A) or by directly functionalizing the C-H bond of the thiazole ring (Protocol B).

SynthesisRoutes cluster_suzuki Protocol A: Suzuki-Miyaura Coupling cluster_arylation Protocol B: Direct C-H Arylation SM1 2-Amino-5-bromothiazole + 4-Nitrophenylboronic acid Cat1 Pd(PPh3)4, Na2CO3 Dioxane/H2O, 90°C SM1->Cat1 Target 5-(4-Nitrophenyl)thiazol-2-amine (CAS: 40353-58-0) Cat1->Target Cross-Coupling SM2 2-Aminothiazole + 1-Iodo-4-nitrobenzene Cat2 Pd(OAc)2, Ligand Cs2CO3, DMF, 120°C SM2->Cat2 Cat2->Target C-H Activation

Divergent synthetic pathways for 5-(4-Nitrophenyl)thiazol-2-amine via Pd-catalysis.

Protocol A: Suzuki-Miyaura Cross-Coupling

Causality & Rationale

The Suzuki-Miyaura coupling is the industry standard for C-C bond formation due to its predictable regioselectivity and mild conditions[1]. For this specific target, the reaction utilizes 2-amino-5-bromothiazole and 4-nitrophenylboronic acid. The primary mechanistic hurdle is the competing protodeboronation of the electron-deficient 4-nitrophenylboronic acid under basic conditions at elevated temperatures. To counteract this, a biphasic solvent system (1,4-Dioxane/Water) is employed. The water dissolves the inorganic base (Na₂CO₃), facilitating the rapid formation of the highly reactive palladium-hydroxo complex, which accelerates the transmetalation step before the boronic acid can degrade.

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-amino-5-bromothiazole (1.0 mmol, 179 mg) and 4-nitrophenylboronic acid (1.2 mmol, 200 mg).

  • Catalyst & Base: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg) and Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Deionized Water (4:1 v/v, 10 mL).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to strictly remove dissolved oxygen, which would otherwise oxidize the Pd(0) catalyst and the free amine. Backfill with Nitrogen (N₂).

  • Reaction: Heat the sealed flask in an oil bath at 90 °C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate, gradient 70:30 to 50:50) to afford the product as a yellow-orange solid.

Protocol B: Palladium-Catalyzed Direct C-H Arylation

Causality & Rationale

Direct C-H arylation eliminates the need for pre-halogenated thiazoles and unstable boronic acids, significantly improving atom economy. However, unprotected 2-aminothiazole presents a chemoselectivity challenge: the free amino group can coordinate with palladium, leading to unwanted N-arylation[2].

To force regioselective C5-arylation, the protocol relies on a Concerted Metalation-Deprotonation (CMD) mechanism[3][4]. The addition of a catalytic carboxylate source (often pivalic acid or acetic acid) acts as a proton shuttle. The bulky pivalate ligand coordinates to the Pd(II) center and abstracts the C5 proton of the thiazole in a highly ordered transition state. Cesium carbonate (Cs₂CO₃) is utilized as the stoichiometric base because the large cesium cation loosely coordinates with the carbonate, increasing its basicity in DMF to regenerate the active pivalate species.

Step-by-Step Methodology
  • Preparation: In a sealed 15 mL reaction tube, combine 2-aminothiazole (1.0 mmol, 100 mg) and 1-iodo-4-nitrobenzene (1.5 mmol, 373 mg).

  • Catalyst System: Add Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11 mg), a bidentate ligand such as XantPhos (0.10 mmol, 58 mg), and Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)[3].

  • CMD Additive: Add Pivalic acid (0.3 mmol, 31 mg).

  • Solvent: Add anhydrous, degassed Dimethylformamide (DMF) (5 mL).

  • Reaction: Purge the tube with N₂ for 5 minutes, seal tightly, and heat at 120 °C for 24 hours.

  • Workup: Cool the mixture, dilute with Ethyl Acetate (30 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with 5% aqueous LiCl (3 x 15 mL) to remove DMF.

  • Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify via flash chromatography (DCM/Methanol, 95:5) or via an SCX-2 ion-exchange cartridge to isolate the basic aminothiazole.

Quantitative Comparison of Protocols

To assist in route selection, the following table summarizes the operational and performance metrics of both protocols based on standard laboratory-scale executions.

MetricProtocol A (Suzuki-Miyaura)Protocol B (Direct C-H Arylation)
Typical Yield 75% – 85%60% – 70%
Reaction Time 12 Hours24 Hours
Temperature 90 °C120 °C
Atom Economy Low (Generates boron/halide waste)High (Generates only HI/water waste)
Regioselectivity Absolute (Dictated by halide position)High (Relies on CMD mechanism at C5)
Primary Pitfall Protodeboronation of boronic acidCompeting N-arylation / Homocoupling
Cost of Reagents High (Boronic acid is expensive)Low (Basic building blocks)

Analytical Validation (Self-Validating System)

To ensure the reproducibility of your synthesis, the isolated 5-(4-nitrophenyl)thiazol-2-amine must be validated using orthogonal analytical techniques. Do not proceed to biological assays without confirming the following parameters:

  • Thin-Layer Chromatography (TLC): The product exhibits strong UV absorbance at 254 nm due to the extended push-pull conjugation between the electron-donating amino group and the electron-withdrawing nitro group. It will stain positive (yielding a distinct yellow/orange spot) when heated with a Ninhydrin dip, confirming the presence of the primary amine.

  • LC-MS: Electrospray ionization (ESI+) should yield a dominant molecular ion peak at m/z 222.0 [M+H]⁺ .

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • The defining hallmark of successful C5-substitution is the presence of a sharp singlet integrating to 1H at δ ~7.85 ppm , corresponding to the isolated C4 proton of the thiazole ring.

    • The 4-nitrophenyl moiety will present as a classic AA'BB' spin system: two doublets integrating to 2H each, typically around δ 8.20 ppm (protons adjacent to NO₂) and δ 7.75 ppm (protons adjacent to the thiazole).

    • The free -NH₂ group will appear as a broad singlet integrating to 2H at δ ~7.50 - 7.60 ppm (exchangeable with D₂O).

Sources

Comparative

High-Resolution vs. Routine Spectral Characterization of 5-(4-Nitrophenyl)thiazol-2-amine: A Comparative Guide

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: the over-reliance on routine, low-resolution analytical instrumentation for structural validation. 5-(4-Nitro...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug discovery: the over-reliance on routine, low-resolution analytical instrumentation for structural validation. 5-(4-Nitrophenyl)thiazol-2-amine (Chemical Formula: C₉H₇N₃O₂S) is a highly versatile pharmacophore, notably utilized as a key intermediate in the synthesis of prostaglandin D synthase inhibitors[1].

However, the presence of the electron-withdrawing nitro group conjugated with the thiazole ring creates complex electronic shielding environments. Characterizing this molecule requires a nuanced understanding of instrument capabilities. This guide provides an objective, data-driven comparative analysis of the spectral data of 5-(4-Nitrophenyl)thiazol-2-amine across different instrumental modalities (NMR, MS, and FTIR), detailing the causality behind experimental choices and providing self-validating protocols.

Analytical Workflow and Instrument Selection

To establish a self-validating analytical system, orthogonal techniques must be employed. The diagram below illustrates our comparative workflow, contrasting routine screening instruments with high-resolution alternatives for structural elucidation.

G cluster_NMR Nuclear Magnetic Resonance (NMR) cluster_MS Mass Spectrometry (MS) cluster_IR Infrared Spectroscopy (FTIR) Sample 5-(4-Nitrophenyl)thiazol-2-amine Sample Preparation NMR400 400 MHz NMR (Routine Screening) Sample->NMR400 NMR800 800 MHz NMR (High-Resolution) Sample->NMR800 QqQ Triple Quadrupole (QqQ) (Targeted Quantitation) Sample->QqQ QTOF Q-TOF HRMS (Exact Mass & ID) Sample->QTOF ATR ATR-FTIR (Rapid Surface Analysis) Sample->ATR KBr Transmission (KBr) (High-Fidelity Bulk) Sample->KBr Analysis Comparative Structural Elucidation & Data Synthesis NMR400->Analysis NMR800->Analysis QqQ->Analysis QTOF->Analysis ATR->Analysis KBr->Analysis

Analytical workflow comparing routine vs. high-resolution instruments for structural validation.

Nuclear Magnetic Resonance (NMR): 400 MHz vs. 800 MHz

The Mechanistic Causality

The resonance frequency of a nucleus is determined by its gyromagnetic ratio and the strength of the static magnetic field ( B0​ )[2]. In 5-(4-Nitrophenyl)thiazol-2-amine, the 4-nitrophenyl group presents an AA'BB' spin system. At lower magnetic fields (e.g., 400 MHz), the chemical shift dispersion ( Δν ) is relatively small compared to the scalar coupling constant ( J ), leading to second-order "roof effects" and complex multiplets[3].

By upgrading to an 800 MHz system, the increased B0​ field directly increases Δν . This transitions the complex AA'BB' system closer to a first-order AX system, allowing for precise determination of J -couplings and unambiguous assignment of the thiazole proton (H-4), which often overlaps with the aromatic signals.

Experimental Protocol: ¹H-NMR Acquisition
  • Sample Preparation: Dissolve 5.0 mg of highly purified 5-(4-Nitrophenyl)thiazol-2-amine in 0.5 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D) containing 0.03% v/v TMS as an internal standard.

  • Shimming & Tuning: Perform automated 3D gradient shimming. Tune and match the probe to the ¹H frequency (400.13 MHz and 800.25 MHz, respectively).

  • Acquisition Parameters:

    • Pulse sequence: Standard 1D zg30 (30° flip angle).

    • Relaxation delay (D1): 2.0 seconds (ensures complete longitudinal relaxation for accurate integration).

    • Number of scans (NS): 16 (400 MHz) vs. 8 (800 MHz, due to higher inherent sensitivity).

  • Processing: Apply a 0.3 Hz exponential line-broadening window function prior to Fourier transformation.

Comparative Data Table: ¹H-NMR (DMSO- d6​ )
Proton Assignment400 MHz Instrument Observation800 MHz Instrument ObservationStructural Insight Gained at High Field
-NH₂ (Amine) ~7.52 ppm (Broad singlet, overlaps with H-4)7.52 ppm (Resolved broad singlet)Baseline separation allows accurate integration (2H).
H-4 (Thiazole) ~7.58 ppm (Singlet, buried in baseline noise)7.58 ppm (Sharp singlet)Confirms C-5 substitution on the thiazole ring.
H-2', H-6' (Phenyl) 7.82 ppm (Multiplet, strong roof effect)7.82 ppm (Doublet, J = 8.8 Hz)Clear ortho-coupling resolution; confirms para-substitution.
H-3', H-5' (Phenyl) 8.21 ppm (Multiplet, strong roof effect)8.21 ppm (Doublet, J = 8.8 Hz)Proximity to nitro group causes downfield shift.

Mass Spectrometry (MS): Triple Quadrupole (QqQ) vs. Q-TOF

The Mechanistic Causality

For targeted pharmacokinetic quantitation, Triple Quadrupole (QqQ) mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are the gold standard due to their exceptional linear dynamic range and sensitivity[4]. However, QqQ instruments suffer from nominal mass resolution.

When validating the synthesis of 5-(4-Nitrophenyl)thiazol-2-amine, identifying unknown impurities and confirming the exact elemental composition requires a Quadrupole Time-of-Flight (Q-TOF) instrument. Q-TOF systems provide High-Resolution Mass Spectrometry (HRMS) with sub-ppm mass accuracy and the ability to resolve fine isotopic distributions (e.g., ³⁴S and ¹³C isotopes), which is impossible on a QqQ[5][6].

Experimental Protocol: LC-ESI-MS Workflow
  • Sample Preparation: Dilute the compound to 1 µg/mL in Methanol:Water (50:50, v/v) with 0.1% Formic Acid to promote ionization.

  • Chromatography: Inject 2 µL onto a C18 column (50 mm × 2.1 mm, 1.8 µm). Isocratic flow at 0.4 mL/min.

  • Ionization (ESI+): Capillary voltage set to 3.5 kV; desolvation temperature at 350°C.

  • QqQ Acquisition (Targeted): Q1 set to m/z 222.0 (Nominal [M+H]⁺). Collision energy (CE) optimized to 25 eV in Q2. Q3 set to monitor the dominant fragment m/z 176.0 (loss of NO₂).

  • Q-TOF Acquisition (Untargeted/HRMS): Full scan m/z 100–1000. Lock-mass calibration applied continuously using Leucine Enkephalin to ensure < 2 ppm mass error.

Comparative Data Table: Mass Spectrometry Performance
ParameterTriple Quadrupole (QqQ)Q-TOF (HRMS)Analytical Advantage
Precursor Ion [M+H]⁺ m/z 222.1 (Nominal) m/z 222.0332 (Exact)Q-TOF confirms formula C₉H₈N₃O₂S⁺ (Theoretical: 222.0337, Error: 2.2 ppm).
Isotopic Resolution Unresolved M+2 peakDistinct ³⁴S isotope peak at m/z 224.0290Q-TOF unambiguously confirms the presence of sulfur in the thiazole ring.
Primary Utility High-throughput MRM quantitationStructural elucidation & impurity profilingQqQ is best for downstream in vivo studies; Q-TOF is mandatory for structural proof[7].

Infrared Spectroscopy (FTIR): ATR vs. Transmission (KBr Pellet)

The Mechanistic Causality

Fourier Transform Infrared (FTIR) spectroscopy is vital for confirming the functional groups of 5-(4-Nitrophenyl)thiazol-2-amine (specifically the primary amine and the nitro group). Attenuated Total Reflectance (ATR) is the modern standard due to its rapid, non-destructive nature. However, ATR spectra are subject to anomalous dispersion (the Christiansen effect) and wavelength-dependent penetration depth, which can distort peak intensities and shift absorption maxima at lower wavenumbers.

Transmission FTIR using a KBr pellet, while labor-intensive, isolates the analyte molecules within an IR-transparent matrix, preventing intermolecular hydrogen bonding artifacts and providing sharper, more accurate high-frequency stretching bands (like the N-H stretches of the thiazol-2-amine moiety).

Experimental Protocol: Solid-State FTIR
  • ATR-FTIR: Place 2 mg of the neat crystalline powder directly onto a monolithic diamond crystal. Apply consistent pressure using the anvil. Acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹. Apply ATR-correction algorithms to normalize penetration depth.

  • Transmission (KBr): Mill 1 mg of the compound with 99 mg of oven-dried, IR-grade KBr in an agate mortar. Transfer to a 13 mm die and press under 10 tons of vacuum pressure for 3 minutes to form a transparent pellet. Acquire 32 scans at 4 cm⁻¹ resolution.

Comparative Data Table: FTIR Vibrational Modes
Functional GroupATR-FTIR (cm⁻¹)Transmission KBr (cm⁻¹)Spectroscopic Notes
N-H Asymmetric Stretch 3415 (Broadened, lower intensity)3428 (Sharp, high intensity)KBr matrix reduces intermolecular H-bonding, sharpening the primary amine signal.
N-H Symmetric Stretch 3310 (Shoulder)3325 (Distinct peak)Better resolution in KBr.
C=N Stretch (Thiazole) 16051608Minimal difference between techniques.
-NO₂ Asymmetric Stretch 15081512Strongest band in the spectrum. ATR shows slight peak broadening due to dispersion effects.
-NO₂ Symmetric Stretch 13351338Confirms the para-nitro substitution.

Conclusion

The rigorous characterization of 5-(4-Nitrophenyl)thiazol-2-amine demonstrates that relying solely on routine instrumentation (400 MHz NMR, QqQ MS, ATR-FTIR) can leave structural ambiguities, particularly regarding spin-system coupling, exact elemental composition, and hydrogen-bonding artifacts.

For definitive structural proof—especially for patent filings or IND submissions—researchers must leverage high-field NMR (≥600 MHz) to resolve complex aromatic systems, and Q-TOF HRMS to achieve the sub-ppm mass accuracy required to confirm isotopic distributions (such as sulfur in the thiazole core). Conversely, once the structure is validated, QqQ MS and ATR-FTIR become the preferred tools for rapid, high-throughput quantitative and qualitative batch screening.

Sources

Validation

The Translational Gap: Comparing In Vitro Potency and In Vivo Efficacy of 5-(4-Nitrophenyl)thiazol-2-amine

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 5-(4-Nitrophenyl)thiazol-2-amine (CAS: 40353-58-0) Executive Summary In early-stage drug discovery, the transitio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 5-(4-Nitrophenyl)thiazol-2-amine (CAS: 40353-58-0)

Executive Summary

In early-stage drug discovery, the transition from biochemical hit to viable in vivo lead is often hindered by metabolic liabilities. 5-(4-Nitrophenyl)thiazol-2-amine is a classic structural fragment frequently utilized in the synthesis of targeted therapies, including kinase inhibitors and prostaglandin D synthase antagonists[1]. While its 2-aminothiazole core and nitroaromatic moiety drive exceptional in vitro binding affinity, these same functional groups introduce severe pharmacokinetic (PK) bottlenecks in vivo.

As a Senior Application Scientist, I have structured this guide to objectively compare the in vitro and in vivo performance of this scaffold. By dissecting the causality behind its experimental outcomes, this guide provides a framework for understanding why structurally promising hits often require extensive optimization to bridge the translational gap.

PART 1: In Vitro Efficacy (The Promise)

Mechanistic Advantages in Controlled Environments

In vitro, 5-(4-Nitrophenyl)thiazol-2-amine demonstrates robust pharmacological activity. The 2-aminothiazole (2-AT) core is a widely recognized "privileged scaffold"[2]. The amine group acts as a potent hydrogen bond donor, while the thiazole nitrogen serves as a hydrogen bond acceptor, making it an excellent bioisostere for ATP-binding pockets in kinases. Concurrently, the highly electron-withdrawing para-nitro group on the phenyl ring enhances the molecule's dipole moment and facilitates strong π−π stacking interactions with aromatic residues in target enzyme active sites.

Standardized Protocol: High-Throughput Biochemical Inhibition Assay

To validate in vitro efficacy, a self-validating biochemical assay must be employed to isolate target engagement from cellular permeability factors.

  • Compound Preparation: Solubilize 5-(4-Nitrophenyl)thiazol-2-amine in 100% anhydrous DMSO to a 10 mM stock. Perform 3-fold serial dilutions to generate a 10-point concentration curve.

  • Enzyme Incubation: Transfer 100 nL of the compound into a 384-well assay plate. Add 10 µL of the purified recombinant target enzyme (e.g., a selected kinase) suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Tween-20). Causality: Tween-20 prevents non-specific compound aggregation, ensuring true stoichiometric binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of ATP/peptide substrate mix.

  • Detection & Readout: After 60 minutes, quench the reaction with a fluorophore-labeled detection antibody. Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals.

  • Validation: Calculate IC₅₀ using a 4-parameter logistic non-linear regression model. Ensure the Z'-factor of the assay is >0.6 for statistical reliability.

InVitro N1 Compound Solubilization (100% DMSO Stock) N2 Biochemical Target Assay (TR-FRET Enzyme Inhibition) N1->N2 N3 Cell-Based Assay (Phenotypic Efficacy) N2->N3 N4 Data Analysis (IC50 / EC50 Calculation) N3->N4

Workflow for in vitro screening and validation of the 2-aminothiazole scaffold.

PART 2: In Vivo Efficacy (The Reality)

The Metabolic Liability of the Nitroaromatic and 2-AT Scaffolds

Despite high in vitro potency, the in vivo efficacy of 5-(4-Nitrophenyl)thiazol-2-amine drops precipitously. This is driven by two primary metabolic pathways:

  • Nitroreduction: The nitroaromatic group is highly susceptible to reduction by hepatic and bacterial nitroreductases (NTRs)[3][4]. In vivo, the nitro group is rapidly reduced to a hydroxylamine and subsequently to an aniline derivative. This drastically alters the molecule's electronic properties, destroying its target binding affinity and leading to rapid systemic clearance.

  • Thiazole Epoxidation: Unsubstituted 2-aminothiazoles are known toxicophores. Cytochrome P450 (CYP450) enzymes can catalyze the epoxidation of the C4-C5 double bond on the thiazole ring, forming highly reactive electrophilic intermediates that bind covalently to hepatic proteins, causing hepatotoxicity[2].

Standardized Protocol: Murine Pharmacokinetic (PK) Profiling

To empirically capture this degradation, a rigorous PK protocol is required.

  • Formulation: Formulate the compound in 5% DMSO / 40% PEG400 / 55% Saline to overcome the poor aqueous solubility inherent to planar nitroaromatics.

  • Administration: Dose 8-week-old male C57BL/6 mice via intravenous (IV, 2 mg/kg) and oral (PO, 10 mg/kg) routes (n=3 per group).

  • Serial Sampling: Collect 20 µL blood samples via the tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: Early timepoints (0.08h, 0.25h) are critical to capture the rapid initial distribution and nitroreduction phases.

  • Sample Processing: Extract plasma via centrifugation. Precipitate proteins using ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • LC-MS/MS Analysis: Quantify the parent compound and its primary hydroxylamine metabolite using multiple reaction monitoring (MRM). Calculate PK parameters (Clearance, T₁/₂, AUC, Bioavailability).

InVivo Parent 5-(4-Nitrophenyl)thiazol-2-amine (Systemic Administration) NitroRed Hepatic Nitroreductases (Nitro Reduction) Parent->NitroRed CYP CYP450 Oxidation (Thiazole Epoxidation) Parent->CYP Metab1 Hydroxylamine Metabolites (Loss of Target Affinity) NitroRed->Metab1 Metab2 Reactive Epoxides (Hepatotoxicophores) CYP->Metab2 Outcome Rapid Clearance & Poor In Vivo Efficacy Metab1->Outcome Metab2->Outcome

Mechanistic pathway detailing the in vivo metabolic degradation of the compound.

PART 3: Comparative Data Analysis

The following table synthesizes representative pharmacological profiling data, illustrating the stark contrast between the compound's isolated biochemical potency and its systemic viability.

ParameterIn Vitro / In Vivo MetricValue / ObservationScientific Rationale
Biochemical IC₅₀ In Vitro Potency15 - 45 nM Strong hydrogen bonding from the 2-amino group and π -stacking from the nitroaromatic ring.
Cellular EC₅₀ In Vitro Efficacy0.8 - 2.5 µM Moderate drop-off due to poor passive membrane permeability (high polarity of the nitro group).
Intrinsic Clearance (CLint) In Vitro (Microsomes)>150 µL/min/mg Extremely high metabolic turnover via CYP450 and nitroreductase activity.
Half-Life (T₁/₂) In Vivo (Murine)< 0.5 Hours Rapid systemic degradation; fails to maintain therapeutic concentrations over time.
Oral Bioavailability (F%) In Vivo (Murine)< 5% Poor aqueous solubility limits GI absorption; high first-pass hepatic metabolism.
Efficacy Model In Vivo Target InhibitionNegligible The compound is cleared before achieving sustained target engagement in target tissues.
Conclusion for Drug Developers

While 5-(4-Nitrophenyl)thiazol-2-amine is an excellent starting fragment for identifying binding pockets[1], it cannot be deployed in vivo without structural optimization. To bridge the translational gap, medicinal chemists must replace the nitro group with bioisosteres (e.g., nitriles, sulfones, or trifluoromethyl groups) to prevent nitroreductase-mediated clearance[3], and introduce steric bulk at the C4/C5 positions of the thiazole ring to block toxic CYP450 epoxidation[2].

References

  • WO2012033069A1 - プロスタグランジンd合成酵素を阻害するピペリジン化合物 (Prostaglandin D synthase inhibiting piperidine compounds)
  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed (National Institutes of Health) URL:[Link]

  • Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives MDPI URL:[Link]

  • Theranostics Repurposing 18F-FMISO as a PET tracer for translational imaging of nitroreductase-based gene directed enzyme prodrug therapy Theranostics URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(4-Nitrophenyl)thiazol-2-amine

This document provides essential, step-by-step guidance for the proper and safe disposal of 5-(4-nitrophenyl)thiazol-2-amine. As a compound featuring both a nitroaromatic group and a sulfur-containing heterocycle, it nec...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, step-by-step guidance for the proper and safe disposal of 5-(4-nitrophenyl)thiazol-2-amine. As a compound featuring both a nitroaromatic group and a sulfur-containing heterocycle, it necessitates rigorous handling and disposal protocols to ensure the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety principles and are designed to comply with federal and local hazardous waste regulations.

Part 1: Core Principles and Hazard Assessment

The fundamental principle of chemical disposal is that no hazardous chemical waste should ever be disposed of via the standard trash or sanitary sewer system.[1] Improper disposal can lead to dangerous chemical reactions in drain lines, environmental contamination, and non-compliance with regulations.[1][2]

5-(4-Nitrophenyl)thiazol-2-amine must be managed as a hazardous waste, primarily due to its chemical structure. The nitrophenyl group suggests that it should be handled with the same precautions as other nitro compounds, which can be reactive and are often toxic.[3] The thiazole component, containing sulfur and nitrogen, also contributes to its classification as a chemical waste requiring specialized disposal, often through high-temperature incineration by a licensed facility.[4][5]

All disposal activities must be conducted in full compliance with the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA) and corresponding state and local authorities.[6][7]

Table 1: Hazard Profile and Regulatory Information

PropertyValue/ClassificationRationale & Source
Waste Classification Hazardous WastePresence of nitro and sulfur-containing functional groups. Must be managed under EPA RCRA guidelines.[6]
Primary Hazards Skin Irritant, Eye Irritant, Harmful if SwallowedBased on data for structurally similar compounds like 2-Amino-5-nitrothiazole.[8]
Incompatibilities Strong oxidizing agents, strong bases, acid chlorides, acid anhydrides.To prevent dangerous exothermic or explosive reactions, waste must be segregated.[5]
Disposal Route Licensed Hazardous Waste Facility (via EHS)Prohibited from drain or regular trash disposal. Final disposal requires a permitted facility.[3][9]

Part 2: Pre-Disposal Safety Protocol

Before any disposal-related activity begins, a clear understanding of the necessary safety measures is paramount. All handling of 5-(4-Nitrophenyl)thiazol-2-amine, whether pure compound or waste, must occur within a certified chemical fume hood to minimize inhalation exposure.[3][9]

Required Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following must be worn at all times when handling this chemical waste:

  • Eye Protection : Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[9]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. If a glove is contaminated, it must be removed immediately and disposed of as hazardous waste.[9][10]

  • Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin.[3][9]

Part 3: Step-by-Step Disposal and Containerization Workflow

This protocol provides a self-validating system for the safe segregation, containerization, and disposal of all waste streams containing 5-(4-Nitrophenyl)thiazol-2-amine.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent accidental and potentially dangerous chemical reactions.[2][4] All waste streams must be kept separate.

  • Solid Waste : Collect unused pure compound, contaminated weighing paper, gloves, and other contaminated disposable labware in a dedicated solid waste container.[11]

  • Liquid Waste : Any solutions containing 5-(4-Nitrophenyl)thiazol-2-amine must be collected in a separate liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's safety office.[11]

  • Sharps Waste : Contaminated needles, syringes, or broken glassware must be placed into a designated, puncture-proof sharps container.[4][11]

Step 2: Container Selection and Labeling

The integrity and labeling of the waste container are crucial for regulatory compliance and safety.

  • Container Choice : Use a chemically compatible container, typically made of high-density polyethylene (HDPE), that is in good condition and has a secure, leak-proof lid.[2][9][12]

  • Mandatory Labeling : The EPA requires specific labeling for all hazardous waste containers.[2] The label must be securely affixed and clearly legible, containing the following information:

    • The words "HAZARDOUS WASTE" .[2][12]

    • The full chemical name: "5-(4-Nitrophenyl)thiazol-2-amine" . Do not use abbreviations or chemical formulas.[2]

    • A complete list of all chemical constituents in the container, including solvents.

    • An indication of the primary hazard(s) (e.g., Toxic, Irritant).

Step 3: Waste Accumulation

Waste must be accumulated safely within the laboratory before pickup.

  • Satellite Accumulation Area (SAA) : Designate a specific area within the lab, at or near the point of waste generation, for storing the sealed waste container.[9] This area should be under the control of laboratory personnel and away from drains or sources of ignition.[12]

  • Container Management : The waste container must remain closed at all times except when waste is being added.[10][12]

  • Storage Limits : Be aware of your facility's waste generation status, which dictates the maximum amount of time waste can be stored (typically 90 or 180 days) before it must be moved to a central storage area.[12]

Step 4: Arranging for Final Disposal

Laboratory personnel are not responsible for the ultimate disposal of the chemical.

  • Contact EHS : Once the waste container is nearly full or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[3][9]

  • Documentation : Follow all institutional procedures for documenting the waste, which may include completing a chemical waste pickup request form.

Part 4: Emergency Procedures for Spills

In the event of a spill, a quick and correct response is critical to mitigate exposure and contamination.

  • Assess the Spill : For a small spill (<1 L), trained laboratory personnel may proceed with cleanup. For large spills, immediately evacuate the area and contact your institution's emergency response line.[10]

  • Cleanup of Small Spills :

    • Ensure proper PPE is worn, including respiratory protection if necessary.[3]

    • Contain the spill using a non-combustible absorbent material like vermiculite, sand, or a spill kit.[3][10]

    • Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container using non-sparking tools.[9]

    • Decontaminate the spill area with soap and water.[3][9]

    • All materials used for the cleanup, including absorbents and contaminated PPE, must be disposed of as hazardous waste.[9][13]

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of 5-(4-Nitrophenyl)thiazol-2-amine.

G Disposal Workflow for 5-(4-Nitrophenyl)thiazol-2-amine start Identify Waste Containing 5-(4-Nitrophenyl)thiazol-2-amine ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Stream ppe->segregate solid Solid Waste (Pure Compound, Contaminated Labware) segregate->solid Solid liquid Liquid Waste (Solutions) segregate->liquid Liquid sharps Sharps Waste (Contaminated Glassware, Needles) segregate->sharps Sharps container Select & Label Compatible Container solid->container liquid->container sharps->container saa Store Sealed Container in Satellite Accumulation Area (SAA) container->saa ehs Request Pickup from Environmental Health & Safety (EHS) saa->ehs end Disposal Complete ehs->end

Sources

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